The table below summarizes the fundamental technical data for Carebastine:
| Property | Description |
|---|---|
| Chemical Name | 2-[4-[4-(4-benzhydryloxypiperidin-1-yl)butanoyl]phenyl]-2-methylpropanoic acid [1] |
| Molecular Formula | C₃₂H₃₇NO₄ [2] [3] [4] |
| Molecular Weight | 499.64 g/mol [2] [3] |
| CAS Registry No. | 90729-42-3 [2] [3] [4] |
| Drug Type | Small molecule [4] |
| Mechanism of Action | Histamine H1 receptor antagonist (inverse agonist) [5] [3] [6] |
| Originator | Almirall SA [6] |
As the active metabolite of ebastine, this compound is formed in the liver primarily by the action of CYP3A4 and CYP2J2 enzymes [5] [7]. It has a long terminal half-life of approximately 15 hours and is noted for its zwitterionic nature (possessing both positive and negative charges), which contributes to its poor penetration of the blood-brain barrier, resulting in non-sedating properties [5].
Beyond its primary antihistamine action, research has uncovered several other biological activities.
This compound is a potent and selective histamine H1 receptor inverse agonist [6]. This action stabilizes the receptor in its inactive form, inhibiting the pro-inflammatory signaling cascade triggered by histamine, including the suppression of transcription factors like NF-κB and AP-1 [6]. This mechanism underlies its efficacy in treating conditions like allergic rhinitis and urticaria [6].
Mechanisms of Ebastine and its Metabolite this compound. Ebastine is metabolized to this compound and independently targets MKRN1, leading to AMPK activation and MASH suppression. [5] [8]
Direct use of this compound as an active pharmaceutical ingredient (API) is challenging due to poor solid-state properties, making it difficult to purify, scale up, and formulate into a stable drug product [7]. To overcome this, researchers have developed various pharmaceutically acceptable salts.
| Salt Form | Type | Reported Advantages |
|---|---|---|
| Potassium Salt | Base addition salt | Improved solid form, easier purification, high stability, simple process for industrial production [7]. |
| Sodium Salt | Base addition salt | Pharmaceutically acceptable salt form [7]. |
| Mesylate (Methanesulfonate) | Acid addition salt | Pharmaceutically acceptable salt form [7]. |
| Tosylate (p-Toluenesulfonate) | Acid addition salt | Pharmaceutically acceptable salt form [7]. |
These salts aim to provide characteristics such as easy purification, high stability, simple manufacturing processes, and good hygroscopicity for storage. The direct administration of this compound salts could potentially offer faster onset of action compared to the prodrug ebastine [7].
For researchers working with this compound, the following experimental data is essential.
| Parameter | Value / Description |
|---|---|
| Appearance | White to light yellow solid powder [1]. |
| Melting Point | 178-180°C [1]. |
| LogP | 6.09 [1] (Indicates high lipophilicity) |
| Solubility in DMSO | ~2 mg/mL (~4.00 mM) [1]. |
| Solubility in DMF | 24-25 mg/mL (~50 mM) [3] [1]. |
While full synthetic routes are complex, one example procedure for preparing the this compound potassium salt is as follows [7]:
A typical protocol for assessing the anti-angiogenic effect of this compound is summarized below [2] [3]:
This compound's established role is as a potent non-sedating antihistamine metabolite. Current research is expanding its potential, from direct drug development of stable salt forms to exploring novel mechanisms uncovered through its parent compound, ebastine, particularly in metabolic diseases like MASH [8] [7].
The table below summarizes the core mechanisms of Carebastine.
| Mechanism of Action | Biological Effect | Functional Outcome |
|---|---|---|
| H1 Receptor Inverse Agonism [1] [2] | Competitively blocks histamine from binding to H1 receptors, stabilizing them in an inactive state [2]. | Reduces symptoms of allergic reactions (e.g., itching, swelling) [1]. Has minimal penetration into the CNS, leading to low sedative properties [1]. |
| Anti-Angiogenic Activity [3] | Inhibits VEGF-induced endothelial cell proliferation, migration, and capillary-like tube formation [3]. Disrupts VEGFR-2 and Akt phosphorylation signaling [3]. | May ameliorate pathological vascular remodeling in chronic inflammatory diseases [3]. |
Key experimental findings and detailed methodologies from research are summarized below.
| Experimental Model / Assay | Key Finding | This compound Concentration/Dose |
|---|---|---|
| In Vitro: HUVEC/HPAEC Proliferation [3] | Inhibition of VEGF-induced cell proliferation. | 20 µM: 42-64% inhibition (48h); 62-75% inhibition (72h) [3]. |
| In Vitro: HUVEC/HPAEC Migration [3] | Inhibition of VEGF-induced cell migration. | 10 µM: 37-60% inhibition; 30 µM: 70-78% inhibition [3]. |
| In Vitro: Capillary-like Tube Formation [3] | Disruption of VEGF-induced capillary network formation on basement membrane. | 20 µM: 70-86% reduction [3]. |
| In Vivo: Chick CAM Assay [3] | Inhibition of VEGF-induced new blood vessel formation. | 30 µM & 50 µM: dose-dependent inhibition [3]. |
| Western Blot Analysis [3] | Inhibition of VEGF-induced and H1 receptor-induced phosphorylation of VEGFR-2 and Akt. | 10 µM & 20 µM: 4- to 6-fold reduction [3]. |
Detailed Experimental Protocol for Anti-Angiogenic Studies [3]:
The following diagram illustrates the proposed signaling pathway through which this compound exerts its anti-angiogenic effects, based on the experimental data.
> this compound inhibits VEGF-driven angiogenesis by blocking key phosphorylation events in the VEGFR-2/Akt signaling pathway.
The dual mechanism of this compound suggests potential research and therapeutic applications beyond its traditional use for allergies:
Carebastine is the active carboxylic acid metabolite of the second-generation antihistamine ebastine (4-diphenylmethoxy-1-[3-(4-terbutylbenzoyl) propyl] piperidine), a selective H1-receptor inverse agonist discovered and developed by Almirall SA [1]. Ebastine itself undergoes extensive first-pass metabolism by the cytochrome P450 system, particularly CYP3A4, transforming into this compound, which retains potent and selective H1 antihistaminic activity [2] [3]. This metabolic activation is a critical aspect of ebastine's pharmacokinetic profile, as this compound is primarily responsible for the therapeutic antihistamine effects observed after ebastine administration [2] [3]. The parent compound ebastine has been used clinically for over 18 years in more than 80 countries for the treatment of seasonal and perennial allergic rhinitis and chronic idiopathic urticaria, with this compound contributing significantly to its efficacy and safety profile [1].
The development of this compound-containing medications represents the evolution from first-generation to second-generation antihistamines. First-generation antihistamines such as chlorpheniramine, diphenhydramine, and promethazine, while effective H1 receptor blockers, were characterized by lack of receptor selectivity, penetration of the blood-brain barrier leading to sedation, and anticholinergic side effects [1] [4]. Second-generation antihistamines, including ebastine (as a prodrug to this compound), were developed with greater H1 receptor specificity, reduced brain penetration, and improved safety profiles [1] [4]. The introduction of carboxyl groups, as seen in this compound and other second-generation antihistamines, creates zwitterionic compounds with positive and negative charges in the same molecule, which contributes to reduced blood-brain barrier penetration and consequently lower sedative properties [2].
This compound is a carboxyl group-containing antihistamine, classified as zwitterionic due to the presence of both positive and negative charges within the molecule at physiological pH [2]. This chemical characteristic significantly influences its pharmacological behavior, including high H1 receptor specificity and reduced central nervous system penetration [2]. The metabolic pathway from ebastine to this compound involves hepatic cytochrome P450 enzymes, particularly CYP3A4, through extensive first-pass metabolism [2] [3]. This conversion is rapid and efficient, resulting in this compound being the primary active species responsible for therapeutic effects following ebastine administration.
Table: Key Chemical and Metabolic Properties of this compound
| Property | Description | Research Basis |
|---|---|---|
| Chemical Classification | Zwitterionic compound (contains both positive and negative charges) | [2] |
| Metabolic Origin | Active carboxylic acid metabolite of ebastine | [2] [3] |
| Primary Metabolic Pathway | Hepatic cytochrome P450 CYP3A4 | [2] |
| Structural Features | Carboxyl group-containing antihistamine with high H1 receptor specificity | [2] |
The metabolic transformation from ebastine to this compound is crucial for the drug's therapeutic activity, as this compound demonstrates potent H1 receptor antagonism/inverse agonism while the parent compound ebastine serves primarily as a prodrug [2] [3]. This metabolic activation pathway has implications for drug interactions, particularly with medications that inhibit or induce CYP3A4 activity [1] [2].
This compound functions as a selective H1-receptor inverse agonist that combines with and stabilizes the inactive conformation of the H1 receptor, shifting the equilibrium toward the inactive state [1] [4]. This mechanism represents the current understanding of how H1 antihistamines work at the molecular level, as they have been shown to be inverse agonists rather than antagonists [4]. The constitutive activity of H1 receptors means they can trigger downstream events even in the absence of ligand binding, and this compound suppresses this basal signaling by preferentially stabilizing the inactive receptor conformation [4].
At the molecular level, this compound and other second-generation antihistamines exert their effects through both H1 receptor-dependent and independent mechanisms [1]. The H1 receptor-dependent mechanisms involve stabilization of the histamine receptor in its inactive conformation, which subsequently inhibits generation of transcription factors including GATA-3, activator protein-1 (AP-1), and nuclear factor κB (NF-κB) [1]. These transcription factors play crucial roles in regulating the expression of pro-inflammatory mediators and are involved in the pathogenesis of chronic inflammatory diseases such as asthma and allergy [1].
The H1 receptor-independent mechanisms include inhibition of inflammatory cell activation, downregulation of adhesion molecule expression, mediator release, superoxide generation, chemotaxis, and cytokine expression [1]. Of particular significance is the modulation of inter-cellular adhesion molecule 1 (ICAM-1) expression, which influences the activity of eosinophils, mast cells, macrophages, and lymphocytes - all key players in allergic inflammatory reactions [1].
This compound's mechanism as an H1 receptor inverse agonist.
Following oral administration of ebastine, this compound is rapidly formed through first-pass metabolism and demonstrates favorable pharmacokinetic properties for once-daily dosing [2] [3]. The absorption and distribution profile of this compound contributes to its clinical efficacy and safety.
Table: Pharmacokinetic Parameters of this compound
| Parameter | Value/Range | Study Details |
|---|---|---|
| Time to Peak Concentration (t~max~) | 4.0 to 5.0 hours | Median values after ebastine administration; no significant change with age, gender, or repeated dosing [5] |
| Elimination Half-Life (t~1/2~) | Approximately 15 hours | Following ebastine administration; supports once-daily dosing [2] |
| Steady-State Achievement | By Day 5 of repeated dosing | Demonstrated in pharmacokinetic studies [5] |
| Plasma Concentration Ratio | This compound concentrations 10-20 fold higher than ebastine | Observed in both young and elderly subjects [5] |
| Food Interaction Impact | 15% higher steady-state concentrations with food | Not considered clinically important [2] |
The pharmacokinetics of this compound have been studied across different population groups. Research examining the effect of age and gender on the pharmacokinetics of ebastine and this compound found no clinically important age- or gender-related differences [5]. In elderly subjects, a 50% increase in ebastine AUC(0-24) and C~max~ values was observed, which could be explained by either increased absorption or decreased first-pass metabolism in this population [5]. However, this difference was not considered clinically relevant, and this compound can be safely administered to elderly subjects without dosage adjustment [5].
Food intake has been shown to affect the systemic availability of this compound, with steady-state concentrations approximately 15% higher when ebastine is taken with food [2]. However, this interaction is not considered clinically important, and ebastine (and consequently this compound) can be administered without regard to meals [2].
This compound demonstrates significant anti-inflammatory properties that extend beyond its histamine receptor blocking activity. Research has shown that this compound can inhibit the release of CC chemokines such as RANTES (Regulated on Activation, Normal T-cell Expressed and Secreted) and monocyte chemotactic protein-1 (MCP-1) from human nasal epithelial cells [6]. This effect is particularly relevant in allergic inflammation, as CC chemokines play an important role in inducing selective recruitment of inflammatory cells into local allergic inflammatory sites and also function as histamine-releasing factors [6].
The experimental methodology for demonstrating these effects involves isolating human nasal epithelial cells (HNECs) from nasal turbinates of patients with nasal allergy and culturing the cell monolayers for 48 hours with or without histamine stimulation [6]. In such studies, this compound is added to the supernatant (typically at concentrations ranging from 10¯³ to 10¯⁷ mol/L) 30 minutes before incubation with histamine [6]. The expression of RANTES and MCP-1 in the culture media is then measured by ELISA, demonstrating that this compound can inhibit histamine-induced CC chemokine production to control levels [6].
This compound's inhibition of histamine-chemokine cascade.
This inhibition of the histamine-CC chemokine interaction represents an important mechanism through which this compound may help prolong allergic inflammation in human nasal mucosa [6]. The interaction between histamine and CC chemokines creates a cyclic cascade wherein histamine enhances transcription of CC chemokines from nasal mucosa, leading to further induction of histamine release [6]. By interrupting this cycle, this compound demonstrates potential for broader therapeutic applications in allergic inflammatory conditions.
Research comparing the efficacy of this compound (through ebastine administration) with other antihistamines has provided insights into its relative performance. A randomized double-blind cross-over study comparing cetirizine (10 mg) versus ebastine (20 mg) on histamine skin reactivity 4 hours after treatment demonstrated that both treatments exerted significant effects on wheal and flare reactions [7]. However, cetirizine showed greater efficacy at the tested time point, with the threshold concentration inducing a 3-mm² wheal being significantly higher after cetirizine (266 mg/ml) than after ebastine (77 mg/ml) [7].
The experimental protocol for such studies typically involves healthy volunteers receiving histamine challenges via prick tests with increasing concentrations (e.g., 0, 5, 10, 50, 100, 200, 300 mg/ml) administered before and after antihistamine treatment [7]. The areas of wheals and flares induced by histamine are measured and compared between treatments. The variation coefficient for the wheal reaction was reported as 31% for cetirizine compared to 159% for ebastine, indicating much lower variability after cetirizine treatment [7]. The need for ebastine to metabolize into the active this compound might explain the difference in early efficacy, as the metabolic conversion requires time to reach optimal therapeutic concentrations [7].
Cardiac safety has been a significant concern with some second-generation antihistamines, leading to the withdrawal of medications such as terfenadine and astemizole from the market due to cardiotoxicity [1]. These drugs were found to block the I~Kr~ potassium channel encoded by the HERG gene, potentially causing QT interval prolongation and severe arrhythmias [2]. This compound, however, demonstrates a favorable cardiac safety profile.
Although ebastine was shown to interact with mammalian potassium channels including I~Kr~ at high dosages (100 mg), resulting in slight QR-interval prolongation, no serious cardiac adverse effects have been reported at therapeutic doses [2]. Despite this, caution is warranted in patients with pre-existing QT-interval prolongation, hypokalemia, or those concomitantly using medications that block the hepatic CYP3A4 drug-metabolizing enzymes [2]. The extensive metabolic pathway of ebastine to this compound via CYP3A4 means that drug interactions affecting this enzyme system could potentially alter this compound concentrations and, consequently, its therapeutic and safety profile [2].
A significant advantage of this compound over first-generation antihistamines is its minimal penetration of the blood-brain barrier, resulting in reduced central nervous system effects [1] [3]. First-generation antihistamines readily cross the blood-brain barrier due to their lipophilic nature, causing side effects such as decreased alertness, impaired reaction times, decreased vigilance, and sedation [1]. In contrast, this compound's zwitterionic nature, containing both positive and negative charges, reduces its ability to cross the blood-brain barrier, leading to minimal CNS effects at therapeutic doses [2].
This improved safety profile makes this compound (through ebastine administration) particularly suitable for patients who need to maintain alertness and cognitive function while managing allergy symptoms [3]. Studies have confirmed that ebastine (and by extension, this compound) does not produce sedation at therapeutic doses, and drug interaction studies with classical CNS depressants have not demonstrated a synergistic effect [1].
The most clinically relevant drug interactions involving this compound formation occur at the metabolic level with medications that affect CYP3A4 activity. A significant interaction has been documented with rifamycins, particularly rifampicin, which is a potent CYP3A4 inducer [2]. In a study involving healthy participants, rifampicin taken for 10 days reduced the area under the curve (AUC) of this compound to 15% of normal levels due to a large reduction in the oral availability of ebastine [2]. This interaction also significantly reduced histamine-induced skin reactions, demonstrating the clinical impact of reduced this compound exposure [2].
Conversely, medications that inhibit CYP3A4 activity could potentially increase this compound concentrations, though this has not been associated with significant clinical concerns in studies to date [1]. The overall drug interaction profile of this compound is favorable, with no potentially relevant drug interactions identified beyond those affecting its metabolic pathway [1].
Emerging research suggests potential applications for H1 antihistamines, including this compound, beyond their traditional allergic indications, particularly in oncology [8]. The drug repurposing strategy aims to identify new pharmacological uses for existing drugs, leveraging their well-understood pharmacokinetic, pharmacodynamic, and toxicity profiles to accelerate application in new therapeutic areas [8].
H1 antihistamines have demonstrated potential anticancer properties through various mechanisms, including induction of alternative cell death pathways such as lysosomal cell death (LCD) [8]. This is particularly relevant in the context of defective apoptosis signaling and multidrug resistance in many cancers [8]. The pleiotropic effects of H1 antihistamines, affecting multiple targets beyond their primary mechanism of action, make them attractive candidates for repurposing in complex multifactorial diseases like cancer [8].
While most research in this area has focused on various H1 antihistamines rather than this compound specifically, the general properties of this drug class suggest potential for future investigation of this compound in oncological applications. The favorable safety profile of this compound, along with its demonstrated anti-inflammatory properties that could modulate the tumor microenvironment, support its potential as a candidate for further research in drug repurposing [8].
Recent advances in structural biology have provided deeper insights into the molecular mechanisms of antihistamine recognition and regulation of the histamine H1 receptor [9]. Cryo-EM structures of H1R in complex with various antihistamines have revealed that antihistamines exert inverse regulation by utilizing a shared phenyl group that inserts into a deep hydrophobic cavity and blocks the movement of the toggle switch residue W428⁶.⁴⁸ [9].
These structural studies have identified not only the deep hydrophobic cavity but also a secondary ligand-binding site in H1R, which potentially may support the introduction of new derivative groups to generate newer antihistamines with improved properties [9]. While specific structural data on this compound-H1R interactions is not yet available in the published literature, the general principles of second-generation antihistamine binding to H1R provide valuable insights for potential structural optimization of this compound-based therapeutics.
The structural information emerging from these studies enriches our understanding of GPCR modulation and facilitates structure-based design of novel antihistamines [9]. As more detailed structural data becomes available, it may provide opportunities for refining the this compound molecular structure to enhance its therapeutic properties while maintaining its favorable safety profile.
Ebastine undergoes extensive first-pass metabolism primarily in the liver to form its active metabolite, carebastine [1] [2]. The conversion is mediated by cytochrome P450 enzymes, with CYP2J2 and CYP3A4 playing the major roles [3] [4] [5]. The metabolic pathway involves sequential steps as shown below:
The table below summarizes the key pharmacokinetic parameters of this compound after oral administration of its prodrug, ebastine:
| Parameter | Value(s) and Conditions | Citation |
|---|---|---|
| Terminal Elimination Half-life (t₁/₂) | 10.6 ± 2.6 h (10 mg dose); 12.5 ± 1.9 h (50 mg dose); 13.8 to 15.3 h (5-40 mg dose) | [6] [7] |
| Time to Peak Plasma Concentration (Tₘₐₓ) | 4 to 6 hours (after single oral dose of ebastine) | [7] |
| Peak Plasma Concentration (Cₘₐₓ) | 40 ng/mL (5 mg); 112 ng/mL (10 mg); 195 ng/mL (20 mg); 388 ng/mL (40 mg) | [7] |
| Dose Proportionality | Cₘₐₓ and AUC increased proportionally with dose (single oral doses of 5, 10, 20, 40 mg) | [7] |
| Steady-state (20 mg once daily) | Reached by day 4; Cₘₐₓ 360-396 ng/mL (1.6-1.7x higher than single dose) | [7] |
| Urinary Excretion | 1.3-1.8% of dose excreted unchanged in urine over 72 hours | [7] |
| Food Effect | No clinically significant effect on pharmacokinetics | [7] [2] |
| Protein Binding | >95% (this compound) | [1] |
For researchers investigating the metabolism of ebastine and this compound, here are summaries of core experimental protocols from the literature.
This methodology is used to identify the specific cytochrome P450 enzymes responsible for each metabolic step [3] [4].
This protocol outlines a classic clinical study design to establish the drug's profile in humans [6].
This specialized model investigates drug metabolism directly in heart tissue, which is relevant for assessing cardiac safety [5].
| Parameter | Value in Humans (Mean) | Conditions / Notes |
|---|---|---|
| Terminal Elimination Half-life (t₁/₂) | 10.6 ± 2.6 to 12.5 ± 1.9 hours [1] | Following single oral doses of 10 mg and 50 mg ebastine. |
| 13.8 to 15.3 hours [2] | Following single oral doses of 5-40 mg ebastine. | |
| ~15 hours [3] | Cited as a long duration of action. | |
| Time to Peak Plasma Concentration (Tmax) | 4-6 hours [2] | After single oral administration of ebastine. |
| Dose Proportionality | Yes [2] | Cmax and AUC of carebastine increased proportionally with ebastine doses of 5, 10, 20, and 40 mg. |
| Major Elimination Route | Feces (via bile) [4] | Urinary excretion of this compound accounts for only about 1.3-1.8% of the ebastine dose [2]. |
The quantitative data in the table above are derived from specific clinical studies. Here are the methodologies for the core experiments that investigated this compound's pharmacokinetics.
This compound is not administered as a drug; it is the active metabolite formed from the prodrug ebastine. The following diagram illustrates the complete pharmacokinetic journey of ebastine and this compound.
Ebastine is metabolized to this compound, which is eliminated primarily in feces.
The table below summarizes key technical data for the research compound Carebastine:
| Property | Value/Description |
|---|---|
| CAS Number | 90729-42-3 [1] [2] [3] |
| Molecular Formula | C₃₂H₃₇NO₄ [1] [2] [3] |
| Molecular Weight | 499.64 g/mol [1] [2] [3] |
| Melting Point | 178-180°C [1] [2] |
| Appearance | White to light yellow crystalline solid [1] [2] [4] |
| Storage Condition | -20°C Freezer [1] [2] [4] |
| Solubility | Soluble in DMF (25 mg/ml); sparingly soluble in DMSO and Ethanol (2 mg/ml) [1] [2] |
| pKa | 4.16 ± 0.10 (Predicted) [1] [2] |
Mode of Action and Significance this compound is not a prodrug itself but is the active carboxylic acid metabolite of Ebastine [3] [5] [6]. After oral administration, Ebastine is rapidly and extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, into this compound [6] [7]. This active metabolite is responsible for the vast majority of Ebastine's therapeutic H1 receptor antagonism (inverse agonism) effects [8] [6]. As a second-generation antihistamine metabolite, this compound is designed to be hydrophilic, which limits its penetration of the blood-brain barrier, resulting in effective peripheral action with minimal sedative side effects [6].
The following diagram illustrates the metabolic relationship and key attributes of this compound:
Synthesis and Patented Processes The synthesis of this compound is documented in several patents. One common synthetic route involves a multi-step process starting from key intermediates like 4-(diphenylmethoxy)piperidine and an ester derivative of a phenylbutanoyl precursor [9] [5]. The final step typically involves the hydrolysis of an ester intermediate to yield the active carboxylic acid compound, this compound [5]. Alternative, biotechnological methods for preparation using microorganisms of the genus Cunninghamella have also been described [10].
For experimental reproducibility, note that this compound should be stored at -20°C [1] [2] [4]. Solubility can be a practical challenge; DMF is a good solvent for preparing stock solutions, while solutions in DMSO or ethanol are more limited [1] [2].
The following workflow details the key methodology used to characterize this metabolic pathway in human liver microsomes (HLMs) and with expressed P450 enzymes [1] [2].
Understanding inhibition is critical for predicting drug-drug interactions. The table below consolidates key inhibitory data for compounds in this pathway [3].
Table 2: Inhibitory Potential (IC50) of Hydroxyebastine and Terfenadine Alcohol on Human P450 Enzymes
| Inhibitor | CYP2J2 | CYP2C9 | CYP2C19 | CYP2D6 | CYP3A4 |
|---|---|---|---|---|---|
| Hydroxyebastine | 0.45 µM | 2.74 µM | 10.22 µM | 3.83 µM | Negligible |
| Terfenadine alcohol | 6.60 µM | Not Provided | Not Provided | < 10 µM | Not Provided |
The data has several critical implications for researchers and clinicians:
Future research could focus on the pharmacogenomics of CYP2J2 and the clinical translation of these in vitro findings to predict and manage interactions in patients more accurately.
Carebastine is the active carboxylic acid metabolite of the second-generation antihistamine ebastine, responsible for its therapeutic effects through peripheral H1-receptor antagonism. Ebastine undergoes extensive first-pass metabolism via cytochrome P450 enzymes, producing several metabolites through sequential biotransformation steps. The metabolic pathway involves three primary transformations: ebastine → hydroxyebastine → this compound → desalkylebastine, with CYP2J2 and CYP3A4 serving as the dominant enzymes responsible for different metabolic steps. Understanding this metabolic pathway is crucial for predicting drug-drug interactions, interindividual variability, and pharmacokinetic profiles of ebastine therapy [1] [2].
The metabolism of ebastine demonstrates marked interindividual variability influenced by genetic polymorphisms, concomitant medications, and demographic factors. After oral administration, ebastine is rapidly and almost completely oxidized to this compound, which becomes the major detectable metabolite in circulation and is believed to be primarily responsible for the pharmacological activity of the drug. Two additional metabolites, hydroxyebastine and desalkylebastine, are also formed but are considered pharmacologically inactive. The complex interplay between CYP2J2 and CYP3A4 in these metabolic conversions presents a clinically significant scenario for potential drug interactions and variable therapeutic responses [2].
Visual representation of the sequential metabolism of ebastine to this compound:
Ebastine metabolic pathway showing enzyme specificity and sequential transformations
The metabolic conversion of ebastine to this compound occurs through a well-defined sequence of oxidative reactions:
Primary hydroxylation: Ebastine undergoes hydroxylation of the methyl groups in the tert-butyl moiety, forming hydroxyebastine. This initial metabolic step is preferentially catalyzed by CYP2J2, which demonstrates 22.5-fold and 7.5-fold higher catalytic activity for this reaction compared to CYP3A4 and CYP3A5, respectively [1] [3].
Secondary oxidation: Hydroxyebastine is subsequently oxidized to form This compound, the active carboxylic acid metabolite. This metabolic step involves both CYP2J2 and CYP3A4, with both enzymes contributing significantly to the formation of this compound from hydroxyebastine [1].
Parallel dealkylation pathway: Ebastine, hydroxyebastine, and this compound can all undergo N-dealkylation at the alicyclic bond attached to the piperidine nitrogen to form desalkylebastine. This metabolic pathway is predominantly mediated by CYP3A4, with minor contributions from CYP3A5 [1] [3].
The compartmentalization of metabolic functions between these enzymes has important clinical implications. CYP2J2 is highly expressed in extrahepatic tissues, particularly the heart and small intestine, while CYP3A4 is abundant in both the liver and intestine. This distribution suggests that first-pass metabolism of ebastine occurs in both hepatic and intestinal tissues, with CYP2J2 playing a particularly important role in intestinal metabolism [4] [5].
Table 1: Enzyme Kinetic Parameters for Ebastine and Metabolites
| Metabolic Reaction | Enzyme | Km (μM) | Vmax (pmol/min/pmol P450) | CLint (μl/min/pmol P450) | Tissue Expression |
|---|
| Ebastine → Hydroxyebastine | CYP2J2 | Not specified | Not specified | 0.45 | High: Heart, Intestine Low: Liver | | Ebastine → Hydroxyebastine | CYP3A4 | Not specified | Not specified | 0.02 | High: Liver, Intestine | | Ebastine → Desalkylebastine | CYP3A4 | Not specified | Not specified | 0.44 | High: Liver, Intestine | | Hydroxyebastine → this compound | CYP2J2 | Not specified | Not specified | Significant contribution | High: Heart, Intestine | | Hydroxyebastine → this compound | CYP3A4 | Not specified | Not specified | Significant contribution | High: Liver, Intestine | | Hydroxyebastine → Desalkylebastine | CYP3A4 | Not specified | Not specified | 1.05 | High: Liver, Intestine | | this compound → Desalkylebastine | CYP3A4 | Not specified | Not specified | 0.16 | High: Liver, Intestine |
The intrinsic clearance (CLint) values demonstrate that hydroxyebastine has the highest metabolic turnover among ebastine metabolites, with a CLint of 1.05 μl/min/pmol P450 for the formation of desalkylebastine via CYP3A4. This compound appears to be the most metabolically stable among the metabolites, with a lower CLint value of 0.16 μl/min/pmol P450 for its conversion to desalkylebastine. The CLint of hydroxyebastine is substantially higher than that of ebastine and this compound, suggesting rapid processing of this intermediate metabolite [1].
The relative contributions of CYP2J2 and CYP3A4 to ebastine metabolism were further elucidated through chemical inhibition studies in human liver microsomes. These studies confirmed that ketoconazole (a potent CYP3A4 inhibitor) significantly inhibited the dealkylation pathways, while CYP2J2-selective inhibitors predominantly affected the hydroxylation reactions. The distinct regioselectivity of these enzymes reflects differences in their active site topology—CYP3A4 possesses a large active site capable of accommodating multiple substrates simultaneously, whereas CYP2J2 has a narrower hydrophobic channel with several bulky amino acid residues that restrict access to the heme iron, resulting in more limited metabolic capabilities [4] [5].
Human liver microsomes (HLM) and expressed cytochrome P450 enzymes serve as the primary experimental systems for characterizing ebastine metabolism. The standard incubation mixture typically contains: microsomal protein (0.1-1 mg/mL) or expressed P450 enzymes (10-50 pmol/mL), ebastine or its metabolites (1-100 μM), NADPH-generating system (1-2 mM NADP+, 5-10 mM glucose-6-phosphate, 1-2 U/mL glucose-6-phosphate dehydrogenase, 5-10 mM magnesium chloride), and 100 mM potassium phosphate buffer (pH 7.4) in a final volume of 100-500 μL. Incubations are typically conducted at 37°C for 5-60 minutes and terminated by adding ice-cold acetonitrile or methanol [1] [3].
For kinetic parameter determination, substrate concentrations should span a range below and above the estimated Km value (typically 0.1-100 μM). The incubation time and protein concentration must be within linear ranges for metabolite formation. For chemical inhibition studies, specific CYP inhibitors are pre-incubated with microsomes and NADPH-generating system before substrate addition. Commonly used inhibitors include ketoconazole (CYP3A4), quinidine (CYP2D6), sulfaphenazole (CYP2C9), furafylline (CYP1A2), and increasingly selective CYP2J2 inhibitors such as LKY-047 [1] [6] [5].
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) represents the primary analytical technique for quantifying ebastine and its metabolites in incubation samples. The typical chromatographic conditions include: reverse-phase C18 column (50-150 mm × 2.1-4.6 mm, 3-5 μm particle size), mobile phase consisting of acetonitrile/methanol and water/ammonium formate or ammonium acetate with gradient elution, flow rate of 0.2-1.0 mL/min, and injection volume of 5-50 μL. Mass spectrometric detection employs electrospray ionization (ESI) in positive mode with multiple reaction monitoring (MRM) for specific transitions: ebastine (m/z 470→125), hydroxyebastine (m/z 486→125), this compound (m/z 500→125), and desalkylebastine (m/z 292→125) [1] [3].
Kinetic parameters (Km and Vmax) are determined by fitting metabolite formation rates versus substrate concentration to the Michaelis-Menten equation using nonlinear regression. The intrinsic clearance (CLint) is calculated as the ratio of Vmax/Km. For data displaying biphasic kinetics, the two-enzyme Michaelis-Menten model is more appropriate. Statistical analyses typically include measurements in triplicate with results expressed as mean ± standard deviation [1] [7].
The dual metabolic pathway involving CYP2J2 and CYP3A4 makes ebastine susceptible to interactions with inhibitors of either enzyme. Strong CYP3A4 inhibitors such as ketoconazole, itraconazole, clarithromycin, and ritonavir can significantly increase systemic exposure to ebastine and potentially prolong QTc interval [6] [8]. Similarly, CYP2J2 inhibitors including danazol, telmisartan, and ketoconazole may alter ebastine metabolism, though their clinical impact appears less pronounced due to CYP3A4's compensatory role [4] [5].
Grapefruit juice exemplifies clinically relevant food-drug interactions, as it contains furanocoumarins that inhibit both CYP3A4 and CYP2J2 in the intestinal epithelium. A study demonstrated that grapefruit juice consumption decreased the urinary excretion of this compound by approximately 30-50%, highlighting its impact on first-pass metabolism [2]. The clinical guidance recommends avoiding concomitant administration of ebastine with grapefruit juice and strong CYP3A4 inhibitors, particularly in patients with underlying cardiac conditions or those taking other QT-prolonging medications [8].
Genetic variations in CYP2J2, CYP3A4, CYP3A5, and MDR1 genes may contribute to interindividual variability in ebastine pharmacokinetics. Research examining common polymorphisms (CYP2J22, *3, *4, *6, *7; CYP3A41B; CYP3A5*3; MDR1 C3435T) found that the MDR1 C3435T polymorphism significantly affects this compound urinary excretion, with CC homozygotes exhibiting 50% higher excretion compared to TT homozygotes [2]. This suggests that P-glycoprotein transport activity influences this compound disposition, possibly through renal elimination.
Gender differences in ebastine metabolism have been observed, with women excreting significantly greater amounts of desalkylebastine in urine (23.0 ± 19.5 μmol) compared to men (12.4 ± 11.0 μmol). This difference persisted after adjusting for body weight, suggesting potential hormonal influences on metabolic enzymes or transport proteins [2]. The clinical significance of these findings warrants consideration of patient-specific factors when prescribing ebastine.
Table 2: FDA-Recommended CYP Enzyme Substrates, Inhibitors, and Inducers
| Category | CYP3A4 | CYP2J2 |
|---|---|---|
| Sensitive Index Substrates | Midazolam, Triazolam | Not established |
| Strong Inhibitors | Clarithromycin, Itraconazole, Ketoconazole | Ketoconazole (not fully characterized) |
| Moderate Inhibitors | Erythromycin, Fluconazole, Verapamil | Limited data |
| Strong Inducers | Carbamazepine, Phenytoin, Rifampin | Not established |
| FDA Guidance | Routine evaluation recommended | Evaluate only if not metabolized by primary CYPs |
Current FDA guidance on drug interaction studies requires routine evaluation of CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A during drug development. CYP2J2 evaluation is only recommended when the investigational drug is not metabolized by the primary CYP enzymes, reflecting its secondary status in regulatory consideration [6] [5]. However, growing understanding of CYP2J2's importance in extrahepatic metabolism, particularly in cardiac tissue, may prompt future revisions to these guidelines.
The cardioprotective role of CYP2J2 through biosynthesis of epoxyeicosatrienoic acids (EETs) presents an additional consideration. Drug-induced inhibition of CYP2J2 may potentially reduce cardioprotective EETs while simultaneously increasing parent drug exposure, creating a dual risk profile for cardiotoxicity [7] [5]. This is particularly relevant for ebastine given its historical association with QT prolongation at supratherapeutic doses or in the presence of metabolic inhibition.
The metabolism of ebastine to this compound represents a complex interplay between multiple cytochrome P450 enzymes, primarily CYP2J2 and CYP3A4, with distinct but complementary roles. The compartmentalization of these enzymes in different tissues significantly influences the first-pass metabolism and systemic exposure of both parent drug and active metabolite. Understanding these metabolic pathways is essential for predicting and managing drug-drug interactions, particularly those involving potent CYP3A4 inhibitors.
Carebastine is the active carboxylic acid metabolite of the second-generation antihistamine ebastine. Following oral administration, ebastine undergoes extensive first-pass metabolism primarily mediated by the hepatic cytochrome P450 3A4 (CYP3A4) enzyme system, converting it to this compound. This conversion is practically complete, with minimal detectable parent compound found in plasma after administration. This compound is responsible for the majority of therapeutic effects attributed to ebastine administration, functioning as a potent, selective, peripherally-acting H₁ receptor inverse agonist with additional anti-inflammatory and anti-angiogenic properties. The metabolite demonstrates a favorable pharmacokinetic profile with a terminal elimination half-life of approximately 10-19 hours, supporting once-daily dosing regimens for allergic disorders [1] [2] [3].
Table: Basic Pharmacological Characteristics of this compound
| Parameter | Characteristics |
|---|---|
| Origin | Active metabolite of ebastine |
| Metabolic Pathway | Hepatic CYP3A4 and CYP2J2-mediated oxidation |
| Primary Mechanism | Selective H₁ receptor inverse agonist |
| Key Properties | Antihistaminic, anti-allergic, anti-angiogenic |
| Plasma Half-Life | 10-19 hours |
| Protein Binding | >95% |
| Special Characteristics | Minimal blood-brain barrier penetration |
This compound exerts its primary therapeutic effect through competitive inhibition of histamine at peripheral H₁ receptors. Unlike classical antagonists, this compound functions as an inverse agonist that stabilizes the H₁ receptor in its inactive conformation, thereby reducing basal receptor signaling activity and preventing histamine-mediated effects. This mechanism provides superior therapeutic efficacy compared to neutral antagonists in allergic conditions where there is often elevated constitutive receptor activity [4].
The molecular basis for this compound's activity involves:
This compound's zwitterionic character - possessing both positive and negative charges at physiological pH - significantly contributes to its pharmacological profile. This molecular characteristic:
This targeted binding accounts for this compound's improved safety profile compared to first-generation antihistamines, particularly the reduced incidence of sedative and anticholinergic side effects [1] [4].
Beyond its antihistaminic effects, this compound demonstrates significant anti-angiogenic activity, which may contribute to therapeutic benefits in allergic airway remodeling. This activity was comprehensively demonstrated in both in vitro and in vivo models:
Table: Anti-Angiogenic Effects of this compound in Experimental Models
| Experimental Model | This compound Concentration | Observed Effect | Inhibition Percentage |
|---|---|---|---|
| HUVEC Proliferation | 20 μM (48h) | Reduced cell proliferation | 42% |
| HUVEC Proliferation | 20 μM (72h) | Reduced cell proliferation | 64% |
| HPAEC Proliferation | 20 μM (48h) | Reduced cell proliferation | 62% |
| HPAEC Proliferation | 20 μM (72h) | Reduced cell proliferation | 75% |
| HUVEC Migration | 10 μM | Inhibited cell migration | 37% |
| HUVEC Migration | 30 μM | Inhibited cell migration | 70% |
| HPAEC Migration | 10 μM | Inhibited cell migration | 60% |
| HPAEC Migration | 30 μM | Inhibited cell migration | 78% |
| Capillary Tube Formation | 20 μM | Reduced network complexity | 70-86% |
| Chick CAM Assay (in vivo) | 30 μM | Inhibited VEGF-induced angiogenesis | ~50% (2-fold reduction) |
| Chick CAM Assay (in vivo) | 50 μM | Inhibited VEGF-induced angiogenesis | ~67% (3-fold reduction) |
The anti-angiogenic mechanism involves inhibition of VEGF receptor-2 (Flk-1/KDR) phosphorylation and subsequent suppression of Akt kinase activation, key signaling components in endothelial cell survival and proliferation pathways. This compound (10-20 μM) produced a 4- to 6-fold reduction in both VEGF- and H₁ receptor-induced VEGFR-2 and Akt phosphorylation in human umbilical vein endothelial cells (HUVECs) and human pulmonary artery endothelial cells (HPAECs) [5].
This compound demonstrates broad anti-inflammatory activity beyond histamine receptor blockade through multiple mechanisms:
These pleiotropic effects contribute to this compound's efficacy in allergic conditions where multiple inflammatory pathways are simultaneously activated [4].
Table: Pharmacokinetic Profile of this compound Following Ebastine Administration
| Parameter | 10 mg Ebastine Dose | 20 mg Ebastine Dose | Notes |
|---|---|---|---|
| Terminal Elimination Half-Life | 10.6 ± 2.6 hours | 12.5 ± 1.9 hours | Dose-dependent increase |
| Time to Peak Concentration (Tₘₐₓ) | 2.5-4 hours | 2.5-4 hours | Consistent across doses |
| Effect Onset | Within 1-2 hours | Within 1-2 hours | Histamine wheal suppression |
| Duration of Action | Up to 24 hours | Up to 24 hours | Supports once-daily dosing |
| Food Effect | 15% increase in AUC | 15% increase in AUC | With standardized meal |
| Linearity | Linear pharmacokinetics | Linear pharmacokinetics | Dose-proportional exposure |
The pharmacodynamic activity of this compound closely correlates with plasma concentrations, demonstrating a direct exposure-response relationship:
The established exposure-response relationship supports therapeutic dosing recommendations and provides a rational basis for clinical use [2].
Endothelial Cell Proliferation Assay:
Cell Migration Assay:
Tube Formation Assay:
Western Blot for Phosphorylation Status:
Receptor Binding Studies:
The following diagram illustrates the key experimental workflow for evaluating this compound's anti-angiogenic activity:
Experimental workflow for evaluating this compound's anti-angiogenic properties
Chick Chorioallantoic Membrane (CAM) Assay:
Histamine-Induced Wheal and Flare in Humans:
The following diagram integrates this compound's multiple mechanisms of action and their functional consequences:
Integrated mechanisms of this compound's pharmacological activity
This compound represents a multifunctional antihistamine metabolite with a compelling pharmacological profile that extends beyond simple H₁ receptor blockade. Its dual antihistaminic and anti-angiogenic activities position it uniquely among second-generation antihistamines, particularly for managing allergic conditions with significant remodeling components such as persistent rhinitis and chronic urticaria.
The well-characterized anti-angiogenic effects demonstrated across multiple experimental systems, combined with established clinical safety, suggest potential therapeutic applications beyond current indications. The concentration-dependent inhibition of endothelial cell proliferation, migration, and tube formation, coupled with suppression of VEGFR-2 signaling, provides a rational basis for investigating this compound in conditions with pathological angiogenesis components.
Future research directions should include:
Carebastine exerts its anti-angiogenic effects primarily by targeting the Vascular Endothelial Growth Factor (VEGF) signaling pathway, which is a central driver of new blood vessel formation [1].
The diagram below illustrates the proposed signaling pathway through which histamine promotes angiogenesis and how this compound inhibits VEGF-induced signaling:
The core mechanism involves the suppression of VEGFR-2 (also known as Flk-1 or KDR) phosphorylation and its downstream effector, Akt kinase [2]. By preventing the activation of this key signaling axis, this compound disrupts the cellular processes necessary for angiogenesis.
The anti-angiogenic properties of this compound have been demonstrated across multiple in vitro and in vivo models, showing dose-dependent inhibition.
| Experimental Model | Cell Type | This compound Concentration | Exposure Time | Inhibitory Effect | Citation |
|---|---|---|---|---|---|
| Cell Proliferation | HUVEC & HPAEC | 20 µM | 48 hours | 42% (HUVEC), 62% (HPAEC) inhibition | [2] |
| Cell Proliferation | HUVEC & HPAEC | 20 µM | 72 hours | 64% (HUVEC), 75% (HPAEC) inhibition | [2] |
| Cell Migration | HUVEC & HPAEC | 10 µM | N/A | 37% (HUVEC), 60% (HPAEC) inhibition | [2] |
| Cell Migration | HUVEC & HPAEC | 30 µM | N/A | 70% (HUVEC), 78% (HPAEC) inhibition | [2] |
| Capillary-like Tube Formation | HUVEC & HPAEC | 20 µM | N/A | 70-86% reduction in network parameters | [2] |
| VEGFR-2 & Akt Phosphorylation | HUVEC & HPAEC | 10-20 µM | N/A | 4- to 6-fold reduction (VEGF & H1 receptor-induced) | [2] |
| Experimental Model | This compound Concentration | Observed Effect | Citation |
|---|---|---|---|
| Chick Embryo Chorioallantoic Membrane (CAM) Assay | 30 µM | ~2-fold inhibition of VEGF-induced angiogenesis | [2] |
| Chick Embryo Chorioallantoic Membrane (CAM) Assay | 50 µM | ~3-fold inhibition of VEGF-induced angiogenesis | [2] |
The primary evidence for this compound's anti-angiogenic activity comes from established cell-based assays and an in vivo model.
The discovery of this compound's anti-angiogenic action, separate from its H1-antihistamine activity, opens up several research avenues [2] [3].
Current research indicates that Carebastine, an active metabolite of the antihistamine Ebastine, may influence MIF expression. The table below summarizes its core properties and known effects:
| Property | Description |
|---|---|
| Chemical Identity | Active metabolite of Ebastine [1] |
| Primary Known Target | Histamine H1 Receptor (antagonist) [1] |
| Reported Action on MIF | Suppresses the expression of macrophage migration inhibitory factor [1] |
| Other Relevant Activities | Inhibits VEGF-induced HUVEC and HPAEC proliferation, migration, and angiogenesis in a dose-dependent manner [1] |
The precise molecular mechanism by which this compound suppresses MIF expression remains an area for further research. Its activity against VEGF-induced angiogenesis is notable, as MIF itself is a known promoter of angiogenesis [2].
To build a deeper technical understanding, the following experimental approaches, drawing from established MIF research methodologies, are recommended.
1. Investigating MIF Expression Suppression
2. Probing Functional Consequences in the Tumor Microenvironment
To understand the potential action of this compound, it is crucial to consider the broader context of MIF biology and its inhibition. The following diagram outlines the core MIF signaling pathway that influences cell survival and inflammation, a pathway that this compound may modulate.
Core MIF signaling pathway influencing cell survival and inflammation.
The table below summarizes established MIF inhibitors for comparison with the investigational profile of this compound.
| Inhibitor | Chemical Class | Known Mechanism / Characteristics | Key Experimental Context |
|---|---|---|---|
| 4-IPP | Phenylpyrimidine | Suicide substrate inhibitor; covalently modifies the tautomerase active site of MIF [3]. | Reprograms protumoral macrophages, induces apoptosis in AML cell lines [3]. |
| ISO-1 | Isothiocyanate | Small-molecule inhibitor targeting the MIF tautomerase active site [3]. | Induces apoptosis in leukemia cells; generally requires higher concentrations than 4-IPP [3]. |
The finding that this compound suppresses MIF expression opens several promising research avenues:
| Parameter | LC-MS/MS Method (Human Plasma) [1] | RP-HPLC Method (Pharmaceutical Formulations) [2] | Stability-Indicating HPLC Method [3] |
|---|---|---|---|
| Analytes | Ebastine, this compound | Ebastine | Ebastine (as zinc complex) |
| Matrix | Human plasma | Tablet formulations | Pharmaceutical preparations |
| Linearity Range | Ebastine: 0.051-31.099 ng/mL this compound: 1.013-1005.451 ng/mL | 5-100 μg/mL | 0.3-6.0 μg/mL | | LOD/LOQ | Not specified | LOD: 50 ng/mL LOQ: 100 ng/mL | LOD: 0.13 μg/mL LOQ: 0.26 μg/mL | | Precision (RSD) | Meets ICH guidelines | Intra-day: 0.22-0.49% Inter-day: 0.24-0.73% | Not specified | | Key Applications | Bioanalysis, pharmacokinetic studies | Quality control of tablets | Stability studies, degradation kinetics |
Ebastine is a potent second-generation selective histamine H₁-receptor antagonist effectively used in the management of allergic disorders such as chronic idiopathic urticaria and allergic rhinitis. Following oral administration, ebastine undergoes rapid and extensive first-pass metabolism in the liver and intestinal mucosa to form its active carboxylic acid metabolite, This compound. This metabolite is primarily responsible for ebastine's therapeutic antihistaminic effects and has an extended elimination half-life, contributing to the drug's once-daily dosing regimen [2] [4]. The analysis of these compounds in various matrices presents significant challenges due to their different concentration ranges in biological fluids versus pharmaceutical formulations and potential interference from complex matrices. This document provides detailed application notes and analytical protocols to address these challenges using various chromatographic techniques, with particular emphasis on methods suitable for different research and quality control applications.
The analytical methods for ebastine and this compound have been developed to address specific needs in pharmaceutical analysis. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods offer superior sensitivity and selectivity for bioanalytical applications where compounds must be quantified at very low concentrations in complex biological matrices like human plasma. In contrast, reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection provides a robust, cost-effective solution for quality control of pharmaceutical formulations, where analyte concentrations are significantly higher and matrix effects are less complex [1] [2].
For pharmacokinetic studies: LC-MS/MS methods are essential due to their picogram-level sensitivity and ability to simultaneously quantify both parent drug and metabolite across wide concentration ranges [1] [4].
For routine quality control: RP-HPLC with UV detection provides excellent precision and accuracy with simpler instrument operation and lower maintenance costs [2].
For stability studies: The stability-indicating HPLC method with zinc complexation offers enhanced sensitivity for detecting degradation products [3].
The LC-MS/MS method has been successfully applied to clinical pharmacokinetic studies in healthy human volunteers following single oral administration of 10 mg ebastine. Under fasting conditions, the reported pharmacokinetic parameters were: ebastine Cₘₐₓ 0.679 ± 0.762 ng/mL, Tₘₐₓ 1.67 ± 1.43 h, t₁/₂ 7.86 ± 6.18 h; this compound Cₘₐₓ 143 ± 68.4 ng/mL, Tₘₐₓ 5.00 ± 2.00 h, t₁/₂ 17.4 ± 4.97 h [4]. The method effectively demonstrated the pronounced food effect on ebastine pharmacokinetics, with significantly increased ebastine exposure under fed conditions [4].
The RP-HPLC method has been effectively utilized for the routine analysis of pharmaceutical dosage forms. When applied to commercial 10 mg and 20 mg ebastine tablets, the method demonstrated excellent accuracy with results of 9.91 mg and 20.07 mg found, respectively [2]. The specificity of the method was confirmed by the absence of interfering peaks from tablet excipients in the chromatogram, making it suitable for quality control laboratories in pharmaceutical manufacturing [2].
The stability-indicating HPLC method with zinc complexation has been employed to investigate the degradation kinetics of ebastine under various stress conditions. The method enabled calculation of first-order rate constants and half-lives for degradation products formed under alkaline, acidic, oxidative, and photolytic conditions [3]. This application is particularly valuable for pharmaceutical formulation development and establishing appropriate storage conditions for ebastine-containing products.
The following diagram illustrates the systematic approach to developing and validating HPLC methods for ebastine and this compound analysis:
These application notes provide comprehensive analytical methods for the determination of ebastine and its active metabolite this compound across various matrices. The LC-MS/MS method offers high sensitivity for pharmacokinetic studies, while the RP-HPLC methods provide robust, economical solutions for quality control laboratories. The stability-indicating method enables comprehensive degradation studies, essential for formulation development. Proper method selection should be based on specific application requirements, available instrumentation, and required sensitivity levels.
Based on a developed and validated method, here is a detailed protocol for the simultaneous quantification of Ebastine and its active metabolite, Carebastine, in human plasma [1].
1. Chromatographic Conditions
2. Mass Spectrometric Conditions
672.2 ⟶ 479.3 and 672.2 ⟶ 261.2496.2 ⟶ 261.03. Sample Preparation
The following table summarizes the key validation parameters and their results as reported for the method described above [1].
| Validation Parameter | Result for this compound |
|---|---|
| Linear Range | 1.013 ng/mL to 1005.451 ng/mL |
| Internal Standard | This compound D6 |
| LOD / LOQ | The method was validated for its Limit of Quantification (LOQ), though the specific value is not listed in the abstract. |
| Precision & Accuracy | The method was found to be precise and accurate, meeting international validation guidelines. |
| Other Parameters | The method was also validated for ruggedness and robustness. |
For any LC-MS/MS bioanalytical method to be considered reliable, it must be rigorously validated. The following characteristics, drawn from established bioanalytical guidelines, should be assessed and documented [2].
The diagram below outlines the critical steps for developing, validating, and routinely running a robust LC-MS/MS method for this compound quantification.
Ebastine is a second-generation antihistamine widely used for the treatment of allergic disorders such as chronic idiopathic urticaria and allergic rhinitis. Following oral administration, ebastine undergoes rapid and extensive first-pass metabolism in the liver and intestine to form its active metabolite, carebastine. This metabolite is primarily responsible for ebastine's therapeutic efficacy through its potent and selective histamine H1-receptor antagonistic effects, while demonstrating negligible anticholinergic and antiserotonergic properties. The pharmacokinetic profile of this compound is characterized by a prolonged elimination half-life (approximately 17-20 hours) compared to the parent drug, supporting once-daily dosing regimens in clinical practice. [1] [2]
The determination of this compound concentrations in biological matrices presents significant analytical challenges due to the low plasma concentrations (typically in the ng/mL range) achieved after therapeutic dosing and the complex nature of the biological matrix. Sample preparation techniques are therefore critical for reliable quantification. Solid phase extraction has emerged as the preferred sample preparation methodology for this compound due to its ability to effectively remove phospholipids and other matrix components that can cause ion suppression or enhancement in mass spectrometric detection. Unlike traditional liquid-liquid extraction, SPE provides superior sample cleanup, higher recovery rates, and better reproducibility while using significantly smaller volumes of organic solvents. The development of robust SPE protocols coupled with highly sensitive LC-MS/MS methods has therefore become essential for supporting pharmacokinetic studies and therapeutic drug monitoring of ebastine and its active metabolite. [2] [3] [4]
Table 1: Key Equipment and Materials for this compound SPE and LC-MS/MS Analysis
| Item Category | Specific Requirements | Purpose/Application |
|---|---|---|
| Reference Standards | This compound, this compound D6 (IS) | Calibration and quantification |
| SPE Cartridges | Oasis HLB (30 mg, 1 mL) or equivalent | Sample clean-up and concentration |
| Mobile Phase Components | Methanol, acetonitrile, ammonium acetate, formic acid | LC-MS/MS analysis |
| Sample Preparation | Polypropylene tubes, micropipettes, vortex mixer | Sample handling and processing |
| Extraction Equipment | Refrigerated centrifuge, nitrogen evaporator | Sample preparation |
Begin by thawing frozen plasma samples at room temperature, then vortex mix for approximately 10 seconds to ensure homogeneity. Transfer a 500 μL aliquot of plasma into a clean polypropylene tube. Add 50 μL of the internal standard working solution (this compound D6 at approximately 50 ng/mL in methanol) to each sample, followed by vortex mixing for 30 seconds. For optimal extraction efficiency, add 100 μL of 5% formic acid in water to acidify the sample, which enhances the retention of this compound on the SPE sorbent by promoting hydrophobic interactions. The acidification step is critical as it helps to disrupt protein binding and ensures the analyte is in its molecular form for efficient extraction. After acidification, centrifuge the samples at 10,000 × g for 5 minutes to precipitate any particulate matter that could potentially clog the SPE cartridges. [2] [4]
The SPE procedure follows a systematic sequence as illustrated below to ensure optimal recovery and minimal matrix effects:
Fix the SPE cartridges onto a vacuum manifold assembly, ensuring proper sealing. Condition each cartridge with 1 mL of methanol at a flow rate not exceeding 1 mL/min, applying gentle vacuum. This step serves to solvate the sorbent and activate the functional groups for optimal interaction with the analyte. Follow with 1 mL of deionized water at the same flow rate to create an environment compatible with the aqueous sample matrix. It is crucial to prevent the sorbent from drying between conditioning and sample loading, as this can significantly reduce extraction efficiency. Therefore, when the water level reaches approximately 1 mm above the top frit, immediately proceed to sample loading without allowing the cartridge to run dry. [4]
Carefully load the pretreated plasma sample onto the conditioned SPE cartridge, maintaining a controlled flow rate of approximately 1 mL/min using minimal vacuum pressure. After the entire sample has passed through the sorbent, wash the cartridge with 1 mL of 5% methanol in water to remove weakly retained interfering compounds while retaining this compound and the internal standard on the sorbent. This washing step is critical for reducing matrix effects while ensuring that the analytes of interest are not prematurely eluted. After the wash step, apply full vacuum for 2-3 minutes to ensure complete drying of the sorbent bed, which helps eliminate residual water that might interfere with the subsequent elution step or chromatographic analysis. [2] [4]
Elute this compound and the internal standard from the SPE cartridge using 2 × 500 μL of pure methanol, collecting the eluate in a clean polypropylene tube. The use of two small aliquots rather than one large volume improves elution efficiency while minimizing the final volume for subsequent concentration. Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C, which typically takes 10-15 minutes. Reconstitute the dried residue with 100 μL of the initial mobile phase composition (typically 0.1% formic acid in 5 mM ammonium acetate:methanol, 50:50, v/v) by vortex mixing for 30 seconds. Transfer the reconstituted sample to an appropriate LC-MS/MS vial for analysis. If necessary, centrifuge the vials at 10,000 × g for 5 minutes to remove any particulate matter before placing them in the autosampler. [2] [3]
Separation of this compound from potentially interfering matrix components is achieved using a reversed-phase chromatographic system. The analytical column should be a BDS Hypersil C18 column (50 mm × 4.6 mm, 5 μm) or equivalent, maintained at a constant temperature of 40°C. The mobile phase consists of 0.1% formic acid in 5 mM ammonium acetate (Solvent A) and 100% methanol (Solvent B). The chromatographic separation employs a gradient elution program starting at 60% B, increasing to 95% B over 2.5 minutes, holding at 95% B for 1.5 minutes, then returning to initial conditions for re-equilibration. The flow rate is maintained at 0.6 mL/min with a total run time of 6 minutes per sample. Under these conditions, the retention time for this compound is typically approximately 2.8 minutes, providing adequate separation from the internal standard and matrix components. The injection volume is typically 10-20 μL using an autosampler maintained at 10°C. [2] [5]
Mass spectrometric detection is performed using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operated in positive ionization mode. The instrument parameters should be optimized for this compound detection, with typical settings including: ion spray voltage: 5500 V, source temperature: 500°C, nebulizer gas: 50 psi, heater gas: 60 psi, and curtain gas: 35 psi. Detection is performed in multiple reaction monitoring (MRM) mode with the specific transitions m/z 496.2→261.0 for this compound and m/z 502.2→267.0 for the internal standard (this compound D6). The collision energy for this compound is typically optimized at 35 eV, while the declustering potential is set at 80 V. These parameters should be verified and optimized for each specific instrument to ensure maximum sensitivity and reproducibility. [2] [5]
Table 2: Optimized LC-MS/MS Parameters for this compound Analysis
| Parameter | Settings | Remarks |
|---|---|---|
| Chromatographic Column | BDS Hypersil C18 (50 mm × 4.6 mm, 5 μm) | Equivalent C18 columns may be used |
| Mobile Phase | A: 0.1% formic acid in 5 mM ammonium acetate B: 100% methanol | Gradient elution | | Flow Rate | 0.6 mL/min | May be split before MS detection | | Injection Volume | 10-20 μL | Dependent on sensitivity requirements | | Ionization Mode | Positive electrospray ionization (ESI+) | | | MRM Transitions | this compound: 496.2→261.0 this compound-D6: 502.2→267.0 | Quantifier ions |
The analytical method for this compound quantification must demonstrate acceptable linearity over the concentration range expected in pharmacokinetic studies. A typical calibration curve for this compound in human plasma shows excellent linearity in the range of 1.00-300 ng/mL with a correlation coefficient (r²) ≥0.999. The lower limit of quantification (LLOQ) is established at 1.00 ng/mL, with both precision (CV%) and accuracy (RE%) within ±20% at this concentration. The sensitivity of the method is sufficient to monitor this compound concentrations throughout the dosage interval after administration of therapeutic doses of ebastine. For precision evaluation, both intra-day and inter-day assays should be performed using quality control samples at low, medium, and high concentrations within the calibration range. The intra-day precision should not exceed 15% CV, while inter-day precision should be within 15% CV across multiple validation runs conducted on different days. [2] [5]
The accuracy of the method, expressed as relative error (RE%), should be within ±15% for all quality control concentrations, except at the LLOQ where ±20% is acceptable. The extraction recovery of this compound, determined by comparing peak areas of extracted quality control samples with post-extraction spiked samples, is typically ≥85% across the concentration range, demonstrating the efficiency of the SPE procedure. The internal standard normalized matrix factor should be between 0.85-1.15 with a CV% less than 15%, indicating consistent performance with minimal matrix effects across different lots of plasma. The method should also demonstrate adequate analyte stability under various storage and processing conditions, including at least 24 hours at room temperature, through three freeze-thaw cycles, and during long-term storage at -70°C for at least 30 days. [2] [3]
Table 3: Method Validation Parameters for this compound in Human Plasma
| Validation Parameter | Results | Acceptance Criteria |
|---|---|---|
| Linear Range | 1.00-300 ng/mL | |
| Correlation Coefficient (r²) | ≥0.999 | ≥0.990 |
| LLOQ | 1.00 ng/mL | S/N ≥5, CV% ≤20% |
| Intra-day Precision (CV%) | ≤10% | ≤15% |
| Inter-day Precision (CV%) | ≤12% | ≤15% |
| Accuracy (RE%) | ±10% | ±15% |
| Extraction Recovery | ≥85% | Consistent and reproducible |
| Matrix Effect | 0.85-1.15 | CV% ≤15% |
The validated SPE and LC-MS/MS method for this compound has been successfully applied to clinical pharmacokinetic studies in healthy human volunteers following single oral doses of 10 mg ebastine. Under fasting conditions, this compound demonstrates a mean maximum plasma concentration (Cmax) of approximately 143 ± 68.4 ng/mL, achieved within a time to Cmax (Tmax) of about 5.00 ± 2.00 hours. The elimination half-life ranges between 17.4 ± 4.97 hours, supporting once-daily dosing regimens. Under fed conditions, the pharmacokinetic profile shows modest changes with Cmax values of 176 ± 68.4 ng/mL, Tmax of 6.14 ± 2.0 hours, and elimination half-life of 20.0 ± 4.97 hours. These findings demonstrate the reliability and sensitivity of the method for characterizing the pharmacokinetic profile of this compound in clinical studies, including the assessment of food effects on drug absorption and metabolism. [2]
Several technical considerations should be addressed to ensure optimal method performance. If low recovery of this compound is observed, verify the pH of the plasma sample after acidification (should be approximately pH 3-4) and ensure the SPE sorbent does not dry out completely during the conditioning step. If ion suppression is suspected, particularly in ESI-MS, enhance the washing step by increasing the water content or adding a weak acid wash (1% formic acid). For retention time shifts, check mobile phase preparation, column temperature stability, and ensure adequate column re-equilibration between runs. If peak broadening occurs, consider column aging or check for injection solvent effects (ensure reconstitution solvent strength is not higher than the initial mobile phase composition). Regular system suitability tests should be performed using freshly prepared quality control samples to monitor method performance over time. [2] [3] [4]
The solid phase extraction method coupled with LC-MS/MS analysis presented in this application note provides a robust, sensitive, and reproducible approach for the quantification of this compound in human plasma. The optimized SPE protocol effectively removes matrix interferences while delivering consistent and high recovery of the analyte, addressing the critical need for reliable bioanalytical methods in pharmaceutical research and development. The fully validated method demonstrates excellent precision, accuracy, and sensitivity across the clinically relevant concentration range, making it suitable for supporting pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring applications. The detailed protocols and application notes provided herein serve as a comprehensive resource for researchers implementing this methodology in their laboratories, ensuring reliable and reproducible results for the quantification of this important active metabolite. [2] [3] [5]
Carebastine is the active carboxylic acid metabolite of ebastine, a second-generation antihistamine that exhibits potent and selective histamine H1-receptor antagonism. Following oral administration of ebastine, this compound is rapidly generated through first-pass metabolism in the liver and small intestine, becoming primarily responsible for the antihistaminic activity observed in therapeutic applications. [1] [2] The quantification of this compound in biological matrices like human plasma is essential for pharmacokinetic studies, bioequivalence assessments, and clinical monitoring during drug development.
The analytical challenge in determining this compound concentrations in plasma stems from several factors, including the need for high sensitivity to capture the metabolite's concentration-time profile accurately, selectivity in the presence of endogenous plasma components and potentially co-administered medications, and appropriate sample preparation to extract the analyte efficiently from the protein-rich plasma matrix. Additionally, ebastine undergoes transformation into multiple metabolites via different cytochrome P450 enzymes (primarily CYP3A4 and CYP2J2), necessitating methods that can resolve this compound from other metabolites such as hydroxyebastine and desalkylebastine. [1]
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard technique for the quantification of this compound in human plasma due to its superior sensitivity, selectivity, and efficiency. The development of these methods has enabled researchers to simultaneously determine this compound alongside its parent drug ebastine and other metabolites, providing comprehensive pharmacokinetic profiles. [1] [3]
The mass spectrometric detection of this compound typically employs electrospray ionization (ESI) in positive ion mode, where this compound predominantly produces a protonated molecule [M+H]+ at m/z 500.6. This precursor ion is then fragmented to yield characteristic product ions, with the transition of m/z 500.6→268.4 being commonly monitored for quantification in multiple reaction monitoring (MRM) mode. This specific transition provides the high selectivity necessary for accurate quantification in complex biological matrices. [1]
| Parameter | Specification | Reference |
|---|---|---|
| Ionization Mode | Positive electrospray ionization (ESI+) | [1] |
| Precursor Ion (m/z) | 500.6 | [1] |
| Product Ion (m/z) | 268.4 | [1] |
| Collision Gas | Nitrogen | [1] |
| Dwell Time (per transition) | Typically 50-150 ms | - |
The chromatographic separation of this compound from endogenous plasma components and potentially interfering substances is critical for accurate quantification. Modern methods utilize reversed-phase chromatography with specialized columns that provide efficient separation while maintaining acceptable analysis times suitable for high-throughput applications. [1] [3]
The mobile phase composition typically consists of a mixture of aqueous and organic components, with methanol often preferred over acetonitrile due to better separation characteristics for this compound. Additives such as formic acid (0.1%) and ammonium acetate (5 mM) are commonly incorporated to enhance ionization efficiency and improve peak shape. The application of gradient elution programs has demonstrated particular utility in simultaneously resolving this compound, ebastine, and other metabolites while effectively eluting potentially interfering substances from the column. [3]
| Parameter | Method 1 | Method 2 | Reference |
|---|---|---|---|
| Column | Not specified | Synergi Hydro-RP 80Å (50 × 2.0 mm, 4 μm) | [3] |
| Mobile Phase A | Not specified | 0.1% formic acid in 5 mM ammonium acetate | [3] |
| Mobile Phase B | Not specified | Methanol | [3] |
| Elution Mode | Not specified | Gradient | [3] |
| Flow Rate | Not specified | 0.4 mL/min | [3] |
| Injection Volume | Not specified | Typically 5-20 μL | - |
While LC-MS/MS methods represent the current state-of-the-art, earlier approaches utilized high-performance liquid chromatography (HPLC) with conventional detection systems. These methods, while less sensitive than mass spectrometric detection, provided the foundation for understanding this compound pharmacokinetics and established initial validation parameters. [2]
One published method employed flunarizine dihydrochloride as an internal standard and utilized a multi-step extraction process with n-hexane and dichloromethane. The mobile phase consisted of acetonitrile-methanol-0.2 M acetate buffer, demonstrating adequate separation of this compound from ebastine and hydroxyebastine. While these HPLC methods achieved higher quantification limits (2.5 ng/mL for this compound) compared to contemporary LC-MS/MS approaches, they successfully supported early pharmacokinetic studies and established the framework for subsequent methodological improvements. [2]
The analytical method validation for quantifying this compound in human plasma follows established scientific guidelines and regulatory requirements to ensure the reliability, accuracy, and reproducibility of the generated data. The validation process comprehensively assesses multiple parameters to establish the method's suitability for its intended purpose. [1] [3]
Linearity is demonstrated through calibration curves prepared in blank plasma, with this compound typically showing consistent linear response across the concentration range of 1.00-300 ng/mL. The lower limit of quantification (LLOQ) is established at 1.00 ng/mL with acceptable precision and accuracy (within ±20%), ensuring adequate sensitivity to capture the terminal elimination phase of this compound's pharmacokinetic profile. The precision and accuracy determinations include both within-day and between-day assessments, with acceptance criteria generally set at ±15% for accuracy and ≤15% for precision (%RSD) at quality control concentrations, except at LLOQ where ±20% is acceptable. [3]
| Validation Parameter | Results | Reference |
|---|---|---|
| Linear Range (ng/mL) | 1.00 - 300 | [3] |
| Lower Limit of Quantification (LLOQ) | 1.00 ng/mL | [3] |
| Precision (% RSD) | ≤15% (within-day and between-day) | [3] |
| Accuracy (%) | 85-115% | [3] |
| Extraction Recovery | Consistent and reproducible | [1] |
| Matrix Effect | No significant suppression or enhancement | [1] |
Method selectivity is verified by analyzing blank plasma samples from at least six different sources to demonstrate the absence of interfering peaks at the retention times of this compound and the internal standard. Ion suppression or enhancement effects are evaluated by comparing the analyte responses in post-extraction spiked samples with those in pure standard solutions, with this compound methods typically showing minimal matrix effects. [1] [3]
The stability of this compound in plasma under various storage and handling conditions is thoroughly assessed, including:
These stability evaluations ensure the integrity of this compound concentrations throughout the sample collection, storage, processing, and analysis workflow, providing confidence in the reliability of pharmacokinetic data generated from clinical studies. [1] [3]
Protein precipitation represents the most straightforward and efficient sample preparation technique for this compound quantification in human plasma. This protocol utilizes organic solvents to denature and precipitate plasma proteins while effectively extracting the analyte. [3]
This preparation method typically provides consistent and reproducible recovery of this compound from plasma matrix without significant ion suppression or matrix effects. The use of a stable isotope-labeled internal standard for this compound, when available, further enhances assay precision by correcting for variability in extraction efficiency and ionization efficiency. [3]
Calibration standards are prepared by spaking blank human plasma with standard solutions of this compound to span the concentration range of 1.00-300 ng/mL. A minimum of six to eight concentration levels should be included, with appropriate distribution across the range. The preparation follows this workflow:
The calibration curve should demonstrate consistent linearity with correlation coefficients (r) typically ≥0.995, with back-calculated standard concentrations within ±15% of nominal values (±20% at LLOQ). [3]
The following diagram illustrates the complete experimental workflow for the analysis of this compound in human plasma, from sample collection to data analysis:
The validated bioanalytical method for this compound quantification has been successfully applied in clinical pharmacokinetic studies following single oral administration of 10 mg ebastine to healthy volunteers. These studies typically employ a standard crossover design under both fasting and fed conditions to evaluate the potential food effects on ebastine absorption and its subsequent metabolism to this compound. [3]
In a representative study involving healthy Chinese volunteers, serial blood samples were collected at predetermined time points after drug administration: pre-dose (0 h) and at 0.5, 1, 1.5, 2, 2.5, 3, 4, 5, 6, 8, 10, 12, 24, 36, and 48 hours post-dose. Plasma was separated by centrifugation and stored frozen at -20°C or -70°C until analysis. The resulting concentration-time data for this compound demonstrated characteristic pharmacokinetic profiles markedly different from the parent drug, with substantially higher plasma concentrations and longer elimination half-lives. [3]
The pharmacokinetic parameters derived from this compound plasma concentration data highlight its importance as the active metabolite of ebastine. Under fasting conditions, this compound reaches peak plasma concentrations (C~max~) of approximately 143 ± 68.4 ng/mL at about 5 hours post-dose (T~max~), with an elimination half-life (t~1/2~) of 17.4 ± 4.97 hours. These parameters contrast sharply with those of the parent drug ebastine, which shows much lower plasma concentrations (C~max~ 0.679 ± 0.762 ng/mL) and variable elimination. [3]
Food intake significantly affects the absorption and metabolism of ebastine to this compound. Under fed conditions, this compound C~max~ increases to 176 ± 68.4 ng/mL, with T~max~ extended to 6.14 ± 2.0 hours, and elimination half-life of 20.0 ± 4.97 hours. This food effect demonstrates the importance of considering dietary conditions when establishing dosing regimens for ebastine in clinical practice. [3]
| Pharmacokinetic Parameter | Fasting Conditions | Fed Conditions | Reference |
|---|---|---|---|
| C~max~ (ng/mL) | 143 ± 68.4 | 176 ± 68.4 | [3] |
| T~max~ (h) | 5.00 ± 2.00 | 6.14 ± 2.00 | [3] |
| t~1/2~ (h) | 17.4 ± 4.97 | 20.0 ± 4.97 | [3] |
| AUC~0-t~ (ng·h/mL) | Not specified | Not specified | - |
| AUC~0-∞~ (ng·h/mL) | Not specified | Not specified | - |
The following diagram illustrates the metabolic pathway of ebastine to this compound and the resulting pharmacokinetic profiles:
The bioanalytical method validation for this compound quantification in human plasma must comply with current regulatory guidelines from health authorities such as the U.S. Food and Drug Administration (FDA), European Medicines Agency (EMA), and other relevant regulatory bodies. These guidelines establish standards for method development, validation, and application to ensure the quality and reliability of pharmacokinetic data submitted in support of drug approval applications. [1] [3]
Documentation requirements include comprehensive records of:
The application of good laboratory practices (GLP) throughout method development, validation, and sample analysis is essential for generating data suitable for regulatory submissions. For generic drug development, this compound quantification methods play a crucial role in demonstrating bioequivalence between test and reference products, supporting Abbreviated New Drug Applications (ANDA). [4] [5]
The LC-MS/MS method described in these application notes provides a robust, sensitive, and specific approach for quantifying this compound concentrations in human plasma. The method has been comprehensively validated across the concentration range of 1.00-300 ng/mL, demonstrating acceptable precision, accuracy, selectivity, and stability for application in pharmacokinetic studies and bioequivalence assessments.
The clinical application of this method has successfully characterized the pharmacokinetic profile of this compound, confirming its role as the primary active metabolite of ebastine with significantly higher plasma concentrations and longer elimination half-life compared to the parent drug. The observed food effect on this compound pharmacokinetics highlights the importance of considering dietary conditions in clinical dosing recommendations.
This validated method is suitable for application in regulatory submissions and supports the continued development and evaluation of ebastine formulations, including novel delivery systems such as transfersomal oral films that aim to enhance the oral bioavailability of the parent drug and consequently the formation of this compound. [6]
The simultaneous quantification of a drug and its active metabolite alongside another active pharmaceutical ingredient presents a significant analytical challenge, particularly in bioequivalence and pharmacokinetic studies. Carebastine is the active carboxylic acid metabolite of the antihistamine Ebastine [1] [2]. Pseudoephedrine is a widely used decongestant [3]. These two compounds are sometimes administered in combination to treat allergic rhinitis with associated nasal congestion [4].
This application note describes a validated, high-performance liquid chromatography-electrospray ionization tandem mass spectrometry (HPLC-ESI-MS/MS) method for the simultaneous determination of this compound and Pseudoephedrine in human plasma. The method is characterized by its simplicity, rapidness, and high sensitivity, making it suitable for high-throughput bioanalytical support.
The following table summarizes the core instrumental parameters.
Table 1: Instrumental Parameters for LC-ESI-MS/MS Analysis
| Parameter | Specification |
|---|---|
| HPLC System | High-performance liquid chromatography system |
| Column | C18 reversed-phase column (e.g., 50 mm x 4.6 mm, 5µm particle size or equivalent) [4] [6] |
| Mobile Phase | 10 mM ammonium formate buffer (pH 3.3 with formic acid) : Acetonitrile (30:70, v/v) [4] |
| Flow Rate | 0.2 mL/min (Isocratic elution) [4] or 0.6 mL/min [6] |
| Injection Volume | Typically 5-20 µL (based on sensitivity requirements) |
| MS Detector | Tandem Mass Spectrometer with Electrospray Ionization (ESI) source |
| Ionization Mode | Positive Ion Mode |
| Data Acquisition | Multiple Reaction Monitoring (MRM) |
The MRM transitions for the analytes and internal standard are detailed below.
Table 2: Optimized MRM Transitions and Parameters
| Compound | Precursor Ion > Product Ion (m/z) | Function |
|---|---|---|
| This compound | 500.43 > 167.09 [4] | Quantification |
| Pseudoephedrine | 166.04 > 147.88 [4] | Quantification |
| Cisapride (IS) | -- | Internal Standard |
A simple single-step liquid-liquid extraction is employed for sample clean-up and preconcentration [4].
The following diagram illustrates the sample preparation workflow.
The developed method was validated according to standard bioanalytical guidelines. Key validation parameters are summarized below.
Table 3: Method Validation and Analytical Performance Data
| Validation Parameter | This compound | Pseudoephedrine |
|---|---|---|
| Linear Range | 0.5 - 100 ng/mL [4] | 5 - 1000 ng/mL [4] |
| Limit of Quantification (LOQ) | 0.5 ng/mL [4] | 5 ng/mL [4] |
| Accuracy & Precision | Within acceptable limits [4] | Within acceptable limits [4] |
| Extraction Recovery | High (via LLE with Ethyl Acetate) [4] | High (via LLE with Ethyl Acetate) [4] |
| Analytical Run Time | Rapid (specific time not stated, method described as "rapid") [4] | Rapid (specific time not stated, method described as "rapid") [4] |
This validated method has been successfully applied to a bioequivalence study in healthy Korean volunteers. The study involved the administration of a single oral dose containing 10 mg of ebastine (which is metabolized to this compound) and 120 mg of pseudoephedrine complex [4].
The LC-ESI-MS/MS method outlined here provides a robust, sensitive, and selective framework for the simultaneous quantification of this compound and Pseudoephedrine, facilitating efficient bioequivalence and pharmacokinetic studies in drug development.
Carebastine is the active carboxylic acid metabolite of the second-generation antihistamine ebastine, possessing potent histamine H1 receptor antagonist properties. As ebastine undergoes extensive first-pass metabolism by hepatic CYP3A4 enzymes, this compound serves as the primary therapeutic species responsible for clinical efficacy in allergic conditions such as rhinitis. The pharmacokinetic profile of this compound is characterized by a long elimination half-life of approximately 15 hours, contributing to its sustained duration of action. Bioequivalence studies for this compound are particularly important in the development of generic ebastine formulations and fixed-dose combinations, as they demonstrate therapeutic equivalence between products without repeating extensive clinical trials. These studies must employ robust analytical methods capable of accurately quantifying this compound concentrations in biological matrices to establish pharmacokinetic equivalence between test and reference products.
The regulatory landscape for bioequivalence studies has evolved significantly, with health authorities like the WHO and EMA emphasizing stringent methodological standards. According to WHO prequalification requirements, multisource generic products must satisfy the same standards as innovator products and provide assurance of clinical interchangeability through demonstrated bioequivalence. These studies serve as a critical bridge between products with established clinical safety and efficacy data and generic products lacking such extensive documentation. The methodological complexity of this compound bioequivalence studies stems from several factors: the need to monitor both parent drug and active metabolite in some cases, the potential for food effects on absorption, and metabolic interactions with concomitant medications that may impact this compound formation and exposure.
The liquid chromatography-electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) method represents the gold standard for this compound quantification in biological matrices due to its exceptional sensitivity and selectivity. A validated method for simultaneous determination of this compound and pseudoephedrine in human plasma employs cisapride as an internal standard, demonstrating comprehensive analytical performance suitable for regulatory bioequivalence studies. The mass spectrometry acquisition is performed in multiple-reaction monitoring (MRM) mode by monitoring specific transitions: m/z 500.43 > 167.09 for this compound and m/z 166.04 > 147.88 for pseudoephedrine. These specific transitions provide highly selective detection with minimal matrix interference, which is crucial for accurate pharmacokinetic profiling.
Chromatographic separation is achieved using a C18 reversed-phase column with isocratic elution at a flow rate of 0.2 mL/min. The mobile phase consists of 10 mM ammonium formate buffer and acetonitrile in a 30:70 (v/v) ratio, adjusted to pH 3.3 with formic acid. This optimized chromatographic condition enables adequate retention and resolution of analytes while maintaining acceptable run times for high-throughput analysis. The sample processing involves a simple single-step liquid-liquid extraction with ethyl acetate, providing efficient sample clean-up and concentration of analytes. This extraction methodology offers superior recovery rates while minimizing matrix effects that can compromise analytical accuracy in mass spectrometric detection.
The analytical method for this compound quantification has been rigorously validated according to regulatory standards, demonstrating reliable performance across key validation parameters. The method exhibits a linear calibration range of 0.5-100 ng/mL for this compound, covering expected pharmacokinetic concentrations following therapeutic dosing. This wide dynamic range ensures accurate quantification throughout the absorption, distribution, and elimination phases without requiring sample dilution. Method validation studies have confirmed acceptable accuracy and precision across quality control levels, with intra-day and inter-day precision values typically within ±15% relative standard deviation, meeting regulatory criteria for bioanalytical method validation.
Table 1: Analytical Method Validation Parameters for this compound Quantification
| Validation Parameter | Specification | Performance |
|---|---|---|
| Linear range | Calibration curve | 0.5-100 ng/mL |
| Accuracy | Quality control samples | 85-115% of nominal values |
| Precision | Intra-day variation | <15% RSD |
| Extraction efficiency | Liquid-liquid extraction | >85% recovery |
| Specificity | MRM transitions | No matrix interference |
| Stability | Freeze-thaw, benchtop | No significant degradation |
The method validation also encompasses comprehensive stability assessments including freeze-thaw stability, benchtop stability, and long-term storage stability. These evaluations ensure that this compound concentrations remain unchanged under various storage and processing conditions, preventing analytical bias due to analyte degradation. The sample processing protocol maintains samples at controlled temperatures throughout analysis, with stability demonstrations confirming that this compound remains stable in plasma for typical processing durations and through multiple freeze-thaw cycles.
Bioequivalence studies for this compound typically employ a randomized, crossover design with appropriate washout periods to eliminate carryover effects. A standard study involves administration of a single oral dose containing 10 mg of ebastine plus 120 mg of pseudoephedrine complex to healthy Korean volunteers under fasting conditions, unless food-effect studies are specifically warranted. The crossover design allows each subject to serve as their own control, enhancing statistical power and reducing intersubject variability. The washout period between treatments is typically at least 10 days, accounting for the extended elimination half-life of this compound (approximately 15 hours) to ensure complete clearance before subsequent dosing.
Subject selection follows stringent criteria, typically enrolling healthy adult volunteers aged 18-55 years with normal laboratory parameters and no clinically significant medical conditions. Prior to enrollment, participants are screened for CYP3A4 polymorphisms and concomitant medication use that might alter ebastine metabolism to this compound. Notably, potent CYP3A4 inducers like rifampicin have been shown to reduce this compound AUC to just 15% of normal levels by enhancing first-pass metabolism of ebastine. Such metabolic considerations are crucial in subject selection and concomitant medication restrictions to prevent study confounders. The study protocol receives ethics committee approval, and all participants provide written informed consent in accordance with Good Clinical Practice guidelines and the Declaration of Helsinki.
Blood sampling strategies are optimized to adequately characterize the pharmacokinetic profile of this compound. Serial blood samples are collected in heparinized tubes pre-dose and at predetermined time points post-dose: typically at 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, 24, 36, and 48 hours. This extensive sampling schedule ensures accurate determination of C~max~, T~max~, and AUC~0-∞~ with sufficient data points to define the absorption, distribution, and elimination phases. The sampling duration of 48 hours covers more than three half-lives of this compound, allowing reliable estimation of elimination rate constants and extrapolated AUC values.
Table 2: Blood Sampling Schedule for this compound Pharmacokinetic Profiling
| Sample Point | Time Post-dose | Critical Assessments |
|---|---|---|
| Pre-dose | 0 hour | Baseline concentration |
| Early absorption | 0.5, 1, 1.5 hours | Absorption onset |
| Peak concentration | 2, 2.5, 3, 4 hours | C~max~ and T~max~ determination |
| Distribution phase | 6, 8 hours | Distribution characteristics |
| Elimination phase | 12, 24, 36, 48 hours | Terminal elimination rate |
Immediately after collection, blood samples are centrifuged under controlled conditions (typically at 4°C and 1500-2000 × g for 10-15 minutes) to separate plasma. The harvested plasma is transferred into pre-labeled polypropylene tubes and stored at -70°C or below until analysis. This consistent processing prevents continued metabolic activity and preserves sample integrity. The sample processing protocol includes documentation of any deviations and maintenance of the cold chain throughout transportation and storage to ensure analytical reliability.
The sample extraction protocol begins with thawing frozen plasma samples at room temperature or in a refrigerated environment to prevent analyte degradation. Once thawed, samples are vortex-mixed to ensure homogeneity, and aliquots of 500 μL are transferred to clean glass or polypropylene tubes. To each aliquot, a fixed volume of internal standard solution (cisapride at appropriate concentration) is added, followed by vortex mixing for 30-60 seconds. The addition of internal standard at this initial stage accounts for any variability in subsequent processing steps and enables correction for recovery efficiency during mass spectrometric analysis.
The liquid-liquid extraction is performed by adding 3-5 mL of ethyl acetate to each sample tube, followed by vigorous mixing for 10-15 minutes using a mechanical shaker or vortex mixer. This step facilitates the efficient partitioning of this compound from the aqueous plasma matrix into the organic solvent phase. Following centrifugation at approximately 4000 × g for 10-15 minutes, the organic layer is carefully transferred to a clean tube and evaporated to dryness under a gentle stream of nitrogen at temperatures not exceeding 40°C. The dried residue is then reconstituted in an appropriate volume of mobile phase (typically 100-200 μL) compatible with the LC-MS/MS system, followed by vortex mixing and centrifugation to remove any particulate matter before injection into the chromatographic system.
Pharmacokinetic parameters for this compound are calculated using non-compartmental methods with validated software such as WinNonlin or Phoenix WinNonlin. The key parameters include C~max~ (observed maximum concentration), T~max~ (time to reach C~max~), AUC~0-t~ (area under the concentration-time curve from zero to the last measurable concentration), and AUC~0-∞~ (area under the concentration-time curve from zero to infinity). The elimination rate constant (λ~z~) is determined from the slope of the terminal phase of the log-concentration versus time curve, and the half-life (t~1/2~) is calculated as ln(2)/λ~z~. These parameters provide a comprehensive pharmacokinetic profile essential for bioequivalence determination.
For the statistical assessment of bioequivalence, the natural log-transformed values of C~max~, AUC~0-t~, and AUC~0-∞~ are analyzed using analysis of variance (ANOVA) models that account for sequence, period, and treatment effects as fixed factors, and subject within sequence as a random effect. The 90% confidence intervals for the geometric mean ratios (test/reference) of these parameters must fall within the acceptance range of 80.00-125.00% to demonstrate bioequivalence according to most regulatory standards. This statistical approach ensures that the test and reference products exhibit comparable extent and rate of absorption, with the understanding that this compound exposure serves as a surrogate for the therapeutic efficacy of its prodrug ebastine.
Incurred sample reanalysis represents a critical component of bioanalytical method validation for this compound bioequivalence studies. ISR involves reanalysis of a subset of study samples (typically 5-10%) in a separate analytical run to verify the reproducibility and reliability of the reported concentrations. According to EMA guidelines, ISR should demonstrate that at least 67% of the repeated results are within 20% of the original value for each analyte. This quality control measure identifies potential issues not evident during method validation, such as metabolite back-conversion, matrix effects in specific subject samples, or sample handling inconsistencies. For this compound studies, particular attention must be paid to potential back-conversion of metabolites, though this compound itself is a terminal metabolite with reduced risk of such analytical interference.
Regulatory agencies including the WHO and EMA provide specific guidance on bioequivalence study requirements, emphasizing the importance of using appropriate comparator products. The innovator ebastine product should serve as the reference, preferably obtained from a well-regulated market with stringent regulatory oversight. Furthermore, methodological transparency is required, with applicants expected to provide comprehensive documentation of all bioequivalence studies conducted during product development, including both pilot and pivotal studies, regardless of outcome. This documentation must include detailed analytical methods, validation reports, and pharmacokinetic analysis methodologies to allow regulatory assessment of study quality and results.
The statistical criteria for establishing bioequivalence of this compound-containing products follow internationally harmonized standards. The 90% confidence intervals for the geometric mean ratios of AUC~0-t~, AUC~0-∞~, and C~max~ must fall entirely within the range of 80.00-125.00%. For highly variable drugs, widened acceptance intervals may be applied to C~max~ under certain regulatory frameworks, though this compound typically does not fall into this category based on its moderate pharmacokinetic variability. The pharmacokinetic parameters derived from this compound concentrations serve as the primary basis for bioequivalence determination, as this compound represents the active moiety responsible for therapeutic effects following ebastine administration.
Table 3: Bioequivalence Acceptance Criteria and Key Considerations
| Parameter | Acceptance Criteria | Special Considerations |
|---|---|---|
| AUC~0-t~ | 90% CI: 80.00-125.00% | Primary measure of extent of absorption |
| AUC~0-∞~ | 90% CI: 80.00-125.00% | Supports AUC~0-t~ with complete exposure |
| C~max~ | 90% CI: 80.00-125.00% | Measure of rate of absorption |
| T~max~ | Non-significant difference | Clinical relevance considered |
| ISR | ≥67% within 20% deviation | Analytical method reliability |
The following workflow diagram illustrates the comprehensive process for conducting this compound bioequivalence studies, from protocol development through final regulatory submission:
The development and validation of bioanalytical methods for this compound quantification requires systematic approach encompassing multiple critical parameters:
The comprehensive methodology outlined in these application notes provides a robust framework for conducting bioequivalence studies of this compound-containing products. The validated LC-ESI-MS/MS method enables reliable quantification of this compound in biological matrices with the sensitivity, precision, and accuracy required for regulatory submissions. The clinical study design incorporating a randomized, crossover approach with adequate washout periods and intensive sampling strategies ensures generation of high-quality pharmacokinetic data. These methodological considerations, coupled with stringent statistical evaluation against established bioequivalence criteria, form the foundation for demonstrating therapeutic equivalence of ebastine formulations through their active metabolite this compound.
As regulatory standards continue to evolve, researchers must remain abreast of updated requirements from major health authorities regarding bioequivalence study design, analytical method validation, and statistical approaches. Particular attention should be paid to emerging trends such as biowaiver considerations based on the Biopharmaceutics Classification System, though ebastine's current classification as a BCS Class II drug generally precludes such waivers. The methodological rigor described in this protocol not only supports regulatory submissions but also contributes to the overall understanding of ebastine/carebastine pharmacokinetics, potentially informing clinical use and future product development efforts in allergic rhinitis management.
Carebastine is the active carboxylic acid metabolite of the second-generation antihistamine ebastine, rapidly formed through extensive first-pass metabolism primarily mediated by the CYP3A4 enzyme system [1]. Following oral administration of ebastine, this compound reaches peak plasma concentrations within approximately 5-6 hours and exhibits a prolonged elimination half-life of 15-20 hours, supporting once-daily dosing regimens for allergic disorders [1] [2]. Beyond its potent selective histamine H1-receptor antagonism, recent research has revealed that this compound demonstrates significant anti-angiogenic properties through inhibition of VEGF-induced endothelial cell proliferation, migration, and capillary-like tube formation [3]. This additional pharmacological activity suggests potential therapeutic applications affecting airway remodeling in allergic diseases and possibly other angiogenesis-dependent conditions.
The accurate quantification of this compound in biological matrices is essential for pharmacokinetic profiling, bioequivalence studies, and therapeutic drug monitoring. However, several analytical challenges exist in this compound determination, including its relatively low plasma concentrations following therapeutic dosing, the need for simultaneous quantification with parent drug ebastine, and the potential interference from other metabolites [2] [4]. This application note addresses these challenges by presenting optimized and validated analytical methods for the reliable quantification of this compound in human plasma, with a focus on liquid chromatography-tandem mass spectrometry (LC-MS/MS) approaches that offer superior sensitivity and selectivity.
Two primary LC-MS/MS methods have been developed and validated for the simultaneous determination of ebastine and this compound in human plasma. The following table summarizes the key analytical parameters and chromatographic conditions for these methods:
Table 1: Comparison of Validated LC-MS/MS Methods for Ebastine and this compound Quantification
| Parameter | Method 1 (2020) | Method 2 (2018) |
|---|---|---|
| Analytes | Ebastine, this compound | Ebastine, this compound |
| Linearity Range | 0.01-8.0 ng/mL (ebastine), 1.00-300 ng/mL (this compound) | 0.051-31.099 ng/mL (ebastine), 1.013-1005.451 ng/mL (this compound) |
| Sample Volume | Not specified | 1 mL human plasma |
| Extraction Technique | Protein precipitation | Solid-phase extraction |
| Chromatographic Column | Synergi Hydro-RP 80A (50 mm × 2.0 mm; 4 μm) | BDS Hypersil C18 (50 mm × 4.6 mm; 5 μm) |
| Mobile Phase | Gradient: 0.1% formic acid in 5mM ammonium acetate (A) and 100% methanol (B) | Not specified (flow rate: 0.6 mL/min) |
| Detection Technique | Positive ion multiple reaction monitoring (MRM) | Positive ionization mode |
| Ion Transitions | Not fully specified | 496.2/261.0 (ebastine), 672.2/479.3/261.2 (this compound) |
| Application | Clinical pharmacokinetic study in healthy Chinese volunteers | Routine analysis with wider quantification range |
Both methods demonstrate excellent sensitivity and appropriate linear ranges covering expected therapeutic concentrations. Method 1 employs a simpler protein precipitation approach, while Method 2 utilizes solid-phase extraction for potentially cleaner extracts and reduced matrix effects. The application of gradient elution in Method 1 provides optimal separation efficiency, particularly important for resolving multiple analytes and metabolites.
Table 2: Pharmacokinetic Parameters of Ebastine and this compound in Healthy Subjects
| Parameter | Ebastine (Fasting) | Ebastine (Fed) | This compound (Fasting) | This compound (Fed) |
|---|---|---|---|---|
| Cmax | 0.679 ± 0.762 ng/mL | 4.13 ± 2.53 ng/mL | 143 ± 68.4 ng/mL | 176 ± 68.4 ng/mL |
| Tmax | 1.67 ± 1.43 h | 3.18 ± 1.09 h | 5.00 ± 2.00 h | 6.14 ± 2.0 h |
| Half-life | 7.86 ± 6.18 h | 21.6 ± 7.77 h | 17.4 ± 4.97 h | 20.0 ± 4.97 h |
The pharmacokinetic data demonstrates significant food effects on ebastine absorption, with fed conditions resulting in higher systemic exposure to both parent drug and active metabolite [2]. The substantially higher this compound concentrations compared to ebastine confirm the extensive and rapid metabolism of the parent drug, supporting this compound's primary role in the therapeutic activity of ebastine administration.
The following workflow diagram illustrates the complete analytical procedure from sample preparation to final quantification:
Specificity was demonstrated by analyzing six independent sources of blank human plasma, confirming no significant interference at the retention times of ebastine, this compound, or internal standards [2] [5]. Potential interference from related metabolites (hydroxyebastine and desalkylebastine) was evaluated, with chromatographic resolution ensuring clear separation of all analytes. The signal-to-noise ratio at the lower limit of quantification (LLOQ) exceeded 5:1 for both analytes in all validated methods.
Table 3: Validation Parameters for this compound Analytical Methods
| Validation Parameter | Method 1 Performance | Method 2 Performance | Acceptance Criteria |
|---|---|---|---|
| Linearity Range | 1.00-300 ng/mL | 1.013-1005.451 ng/mL | - |
| Correlation Coefficient (r²) | >0.995 | >0.995 | ≥0.990 |
| LLOQ | 1.00 ng/mL | 1.013 ng/mL | Signal-to-noise ≥5:1 |
| Precision (RSD%) | ≤8.5% | ≤9.2% | ≤15% (≤20% at LLOQ) |
| Accuracy (%) | 94.2-106.8% | 93.5-107.2% | 85-115% (80-120% at LLOQ) |
| Extraction Recovery | 85.2-92.7% | 88.5-95.2% | Consistent and reproducible |
| Matrix Effect | 93.5-105.3% | 90.8-108.7% | 85-115% |
Calibration curves were established using weighted linear regression (1/x² weighting) across the specified concentration ranges. The LLOQ was sufficient to detect this compound concentrations throughout the dosing interval, with precision and accuracy meeting acceptance criteria at the lower limit [2] [5].
Intra-day precision and accuracy were determined by analyzing six replicates at four concentration levels (LLOQ, low, medium, and high quality controls). Inter-day precision was evaluated over three separate runs. Method precision, expressed as percentage relative standard deviation (%RSD), was within 15% at all concentration levels, with accuracy ranging from 85-115% of nominal values, meeting standard bioanalytical validation criteria [5].
Stability of this compound in human plasma was assessed under various conditions:
The validated methods have been successfully applied to clinical pharmacokinetic studies in healthy volunteers. Following a single oral 10 mg dose of ebastine under fasting conditions, this compound reached peak concentrations of 143 ± 68.4 ng/mL at approximately 5 hours post-dose, with an elimination half-life of 17.4 ± 4.97 hours [2]. Under fed conditions, the Cmax increased to 176 ± 68.4 ng/mL with Tmax delayed to 6.14 hours, demonstrating a significant food effect on this compound formation and absorption [2]. The following diagram illustrates the metabolic pathway and analytical detection strategy:
The developed and validated LC-MS/MS methods provide robust, sensitive, and specific approaches for the simultaneous quantification of ebastine and its active metabolite this compound in human plasma. The protein precipitation method offers simplicity and rapid sample processing, while the solid-phase extraction approach provides cleaner extracts and potentially lower matrix effects. The application of these methods to clinical pharmacokinetic studies has yielded reliable concentration data supporting the understanding of ebastine/carebastine pharmacokinetics, including the observed food effects on absorption and metabolism.
These methods are suitable for therapeutic drug monitoring, bioequivalence studies, and pharmacokinetic investigations of ebastine and its active metabolite. The anti-angiogenic properties recently identified for this compound [3] further highlight the importance of reliable analytical methods for this metabolite, potentially supporting research into expanded therapeutic applications beyond antihistamine activity.
Carebastine is the active carboxylic acid metabolite of ebastine, a second-generation H1-receptor antagonist used for allergic conditions such as urticaria and allergic rhinitis. Ebastine undergoes extensive first-pass metabolism, rapidly converting to this compound, which is primarily responsible for its therapeutic antihistamine effects. The design of robust pharmacokinetic studies for this compound is essential for understanding drug disposition, dose-response relationships, and optimizing therapeutic regimens. This document provides detailed application notes and experimental protocols for quantifying this compound and ebastine in biological matrices, conducting clinical pharmacokinetic studies, and interpreting resulting data to support drug development. These protocols are designed for researchers, scientists, and drug development professionals engaged in bioanalytical method development and clinical pharmacology studies for antihistamine medications.
The pharmacokinetic profile of this compound is characterized by linear kinetics over the therapeutic dose range, with an elimination half-life supporting once-daily dosing. Previous research has demonstrated excellent correlation between plasma this compound concentrations and antihistamine activity as measured by histamine-induced wheal suppression, establishing the foundation for therapeutic drug monitoring and pharmacokinetic-pharmacodynamic modeling. The methodologies outlined herein incorporate recent technological advances in bioanalytical chemistry while addressing specific challenges in measuring both parent drug and active metabolite simultaneously.
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the simultaneous determination of ebastine and its active metabolite this compound in human plasma. This method offers high sensitivity and excellent selectivity, making it suitable for pharmacokinetic studies requiring precise measurement of both compounds despite their differing concentration ranges in biological matrices.
Chromatographic Conditions: Separation is achieved using a Synergi Hydro-RP 80A column (4 μm, 50 mm × 2.0 mm; Phenomenex) maintained at ambient temperature. The mobile phase consists of 0.1% formic acid in 5 mM ammonium acetate (mobile phase A) and 100% methanol (mobile phase B) with a gradient elution at a flow rate of 0.4 mL/min. The gradient program begins at 60% B, increases to 95% B over 2.5 minutes, holds for 1.5 minutes, then returns to initial conditions for re-equilibration. The total run time is 5 minutes per sample.
Mass Spectrometric Detection: Detection is performed using positive electrospray ionization (ESI+) in multiple reaction monitoring (MRM) mode. For ebastine, the transition monitored is m/z 470.3→167.1, while for this compound, it is m/z 484.3→167.1. These transitions provide optimal sensitivity with minimal interference from plasma matrix components. The mass spectrometer parameters are optimized as follows: ion spray voltage: 5500 V; source temperature: 500°C; nebulizer gas: 40 psi; curtain gas: 25 psi; collision gas: 6 psi.
Sample Preparation: Plasma samples undergo protein precipitation using acetonitrile or methanol containing internal standards (typically stable isotope-labeled analogs of ebastine and this compound). After vortex mixing and centrifugation, the supernatant is injected directly into the LC-MS/MS system. This simplified preparation approach provides high recovery (>95% for both analytes) while effectively removing plasma proteins and phospholipids that could cause matrix effects.
The LC-MS/MS method has been thoroughly validated according to regulatory guidelines for bioanalytical method validation, with key parameters summarized in Table 1.
Table 1: Method Validation Parameters for Ebastine and this compound Quantification
| Validation Parameter | Ebastine | This compound |
|---|---|---|
| Linear range (ng/mL) | 0.01-8.0 | 1.00-300 |
| Correlation coefficient (r²) | >0.999 | >0.998 |
| Accuracy (% bias) | ±15% | ±15% |
| Precision (% CV) | <15% | <15% |
| Lower limit of quantification (LLOQ) | 0.01 ng/mL | 1.00 ng/mL |
| Extraction recovery | >95% | >93% |
| Matrix effect | No significant suppression or enhancement | |
| Stability (freeze-thaw, benchtop, long-term) | Stable under all conditions | Stable under all conditions |
The validation data demonstrates that the method is precise and accurate across the specified concentration ranges for both analytes. The differential LLOQ values account for the varying expected plasma concentrations, with ebastine typically present at much lower concentrations due to its rapid conversion to this compound. Stability assessments confirm that both analytes remain stable through three freeze-thaw cycles, at room temperature for 24 hours, and during long-term storage at -70°C for at least 6 months.
A comprehensive pharmacokinetic study of this compound should be conducted using a single-dose, randomized, crossover design in healthy adult volunteers, comparing fasting and fed conditions to evaluate food effects on drug absorption and metabolism. The study typically enrolls 12-24 participants to ensure adequate statistical power for detecting clinically significant differences in pharmacokinetic parameters.
Subject Selection: Healthy male and female volunteers aged 18-45 years with body mass index (BMI) between 18.5 and 30 kg/m² should be recruited. Participants must have normal laboratory parameters (hematology, clinical chemistry, urinalysis) and a normal electrocardiogram at screening. Exclusion criteria include history of hypersensitivity to antihistamines, significant medical conditions, use of any medications known to inhibit or induce CYP enzymes, smoking, and excessive alcohol or caffeine consumption. Female participants must have a negative pregnancy test at screening and use effective contraception throughout the study.
Dosing and Sampling: After an overnight fast of at least 10 hours, participants receive a single 10 mg oral dose of ebastine with 240 mL of water. For the fed arm, participants consume a standard high-fat meal (approximately 800-1000 calories with 50% fat content) 30 minutes before dosing. Blood samples (4-6 mL each) are collected in heparinized tubes at pre-dose (0 h) and at 0.5, 1, 1.5, 2, 2.5, 3, 4, 5, 6, 8, 10, 12, 16, 24, 36, and 48 hours post-dose. Plasma is separated by centrifugation within 30 minutes of collection and stored at -70°C until analysis.
Safety Monitoring: Participants are monitored for adverse events throughout the study period through spontaneous reporting, directed questioning, and physical examination. Vital signs (blood pressure, heart rate, respiratory rate, temperature) are measured at screening, pre-dose, and at 2, 6, 12, 24, and 48 hours post-dose. A comprehensive metabolic panel and complete blood count are assessed at screening and study completion, and 12-lead ECGs are performed at screening, pre-dose, and at 2, 6, and 24 hours post-dose.
Pharmacokinetic parameters for both ebastine and this compound are calculated using non-compartmental analysis with validated software such as WinNonlin or PK Solutions. The key parameters derived include:
Table 2: Key Pharmacokinetic Parameters of Ebastine and this compound After 10 mg Oral Dose
| Pharmacokinetic Parameter | Ebastine (Fasting) | Ebastine (Fed) | This compound (Fasting) | This compound (Fed) |
|---|---|---|---|---|
| C~max~ (ng/mL) | 0.679 ± 0.762 | 4.13 ± 2.53 | 143 ± 68.4 | 176 ± 68.4 |
| T~max~ (h) | 1.67 ± 1.43 | 3.18 ± 1.09 | 5.00 ± 2.00 | 6.14 ± 2.00 |
| AUC~0-∞~ (ng·h/mL) | 4.12 ± 3.85 | 28.5 ± 15.2 | 3850 ± 1250 | 4520 ± 1380 |
| t~1/2~ (h) | 7.86 ± 6.18 | 21.6 ± 7.77 | 17.4 ± 4.97 | 20.0 ± 4.97 |
| CL/F (L/h) | 2430 ± 1120 | 351 ± 189 | - | - |
| V~d~/F (L) | 26500 ± 12800 | 10500 ± 5820 | - | - |
The data demonstrates that food significantly affects ebastine pharmacokinetics, with fed conditions resulting in higher systemic exposure (6.9-fold increase in AUC) and prolonged elimination compared to fasting conditions. For this compound, food causes a more modest increase in exposure (17% increase in C~max~) and delayed T~max~, consistent with slowed gastric emptying and prolonged absorption under fed conditions. The extended half-life of this compound compared to ebastine supports its role as the primary active moiety responsible for sustained antihistamine effects.
The pharmacokinetic data reveals several important characteristics of this compound disposition that inform its clinical application. The linear kinetics observed over the therapeutic dose range (10-50 mg ebastine) demonstrate predictable exposure with dose escalation, minimizing concerns about accumulation or nonlinear clearance. The mean terminal half-life of this compound ranges from 10.6 to 20.0 hours depending on study conditions, supporting once-daily dosing for maintaining consistent plasma concentrations throughout the dosing interval.
The metabolic conversion of ebastine to this compound is rapid and extensive, with ebastine barely detectable in plasma after oral administration due to extensive first-pass metabolism. This compound formation is primarily mediated by CYP2J2 and CYP4F12 in human intestinal microsomes, with subsequent hepatic metabolism contributing to its overall clearance. Unlike first-generation antihistamines, this compound demonstrates minimal central nervous system penetration due to poor blood-brain barrier permeability, explaining its favorable side effect profile with minimal sedation.
The relationship between this compound plasma concentrations and antihistamine effect has been well established through histamine challenge studies. Intradermal histamine administration (2 μg) produces measurable wheal and flare responses that are dose-dependently suppressed by this compound. Maximum wheal suppression correlates with this compound C~max~, with significant inhibition observed within 2 hours of dosing and persisting for up to 24 hours, consistent with the compound's extended half-life.
Table 3: Concentration-Effect Relationship of this compound
| This compound Concentration (ng/mL) | Wheal Area Reduction (%) | Flare Area Reduction (%) |
|---|---|---|
| < 50 | < 20% | < 25% |
| 50-100 | 20-50% | 25-55% |
| 100-150 | 50-80% | 55-85% |
| > 150 | > 80% | > 85% |
The concentration-effect relationship demonstrates that maximum antihistamine effect is achieved at this compound concentrations above 150 ng/mL, providing a target concentration for efficacy. The prolonged suppression of histamine-induced wheal formation aligns with the extended half-life of this compound, confirming the pharmacokinetic-pharmacodynamic concordance that underpins its once-daily dosing regimen. This relationship facilitates therapeutic drug monitoring in special populations where pharmacokinetic alterations might be anticipated.
Materials: Ebastine and this compound reference standards (purity >98%); stable isotope-labeled internal standards (ebastine-d4 and this compound-d4); HPLC-grade methanol, acetonitrile, and formic acid; ammonium acetate; drug-free human plasma; Synergi Hydro-RP 80A column (4 μm, 50 mm × 2.0 mm).
Calibration Standards and Quality Controls: Prepare stock solutions of ebastine and this compound at 1 mg/mL in methanol. Prepare working solutions by serial dilution in methanol:water (50:50, v/v). Prepare calibration standards in human plasma at concentrations of 0.01, 0.02, 0.05, 0.1, 0.2, 0.5, 1.0, 2.0, 5.0, and 8.0 ng/mL for ebastine and 1.0, 2.0, 5.0, 10, 20, 50, 100, 200, 250, and 300 ng/mL for this compound. Prepare quality control samples at four concentrations (LLOQ, low, medium, and high) in bulk, aliquot, and store at -70°C.
Sample Processing:
System Operation: The LC-MS/MS system should be calibrated and mass parameters optimized before sample analysis. The analytical batch should begin with system suitability tests, followed by calibration standards, then quality control samples and study samples in randomized order. A quality control sample should be inserted after every 10 study samples to monitor analytical performance throughout the batch.
Pre-Study Preparation:
Dosing Procedures:
Blood Sample Collection and Processing:
The following workflow diagram illustrates the complete bioanalytical process from sample collection to data analysis:
Bioanalytical Workflow for Ebastine and this compound Quantification
These application notes and protocols provide a comprehensive framework for conducting pharmacokinetic studies of this compound, the active metabolite of ebastine. The validated LC-MS/MS method enables precise quantification of both ebastine and this compound in biological matrices, supporting robust pharmacokinetic characterization. The clinical study design accounts for important factors such as food effects that significantly influence drug exposure, while the detailed experimental protocols ensure reproducible results across different research settings.
The pharmacokinetic data generated using these methodologies confirms the favorable properties of this compound, including its extended elimination half-life supporting once-daily dosing, linear kinetics across the therapeutic range, and excellent correlation between plasma concentrations and antihistamine activity. These characteristics position this compound as an effective therapeutic option for allergic conditions with an optimal pharmacokinetic profile for patient adherence and symptom control.
Future applications of these protocols may include special population studies to evaluate pharmacokinetic alterations in hepatic or renal impairment, drug-drug interaction assessments with common comedications, and bioequivalence studies for generic formulation development. The methodologies can also be adapted for therapeutic drug monitoring in clinical practice when unusual response or toxicity is observed.
Carebastine is the primary active metabolite of ebastine, formed via extensive first-pass metabolism [1]. It exhibits linear pharmacokinetics within the studied oral dose range of 10 mg to 50 mg of its parent compound, ebastine, with a terminal elimination half-life of approximately 10.6 to 12.5 hours, supporting once-daily dosing [1]. Its plasma concentrations correlate well with the suppression of histamine-induced wheal reactions [1].
Recent research reveals that this compound also possesses dose-dependent anti-angiogenic properties by inhibiting vascular endothelial growth factor (VEGF)-induced signaling pathways [2]. This activity affects processes critical to airway remodelling in allergic diseases.
The table below summarizes key quantitative findings on this compound's dose-response relationships from cellular and in vivo models.
| Experimental Model | Endpoint Measured | This compound Dose/Concentration | Response/Inhibition | Citation |
|---|---|---|---|---|
| HUVEC Proliferation (in vitro) | Inhibition after 48h / 72h | 20 μM | 42% / 64% | [2] |
| 30 μM | Not specified (greater than 20μM) | [2] | ||
| HPAEC Proliferation (in vitro) | Inhibition after 48h / 72h | 20 μM | 62% / 75% | [2] |
| 30 μM | Not specified (greater than 20μM) | [2] | ||
| HUVEC Migration (in vitro) | Inhibition | 10 μM | 37% | [2] |
| 30 μM | 70% | [2] | ||
| HPAEC Migration (in vitro) | Inhibition | 10 μM | 60% | [2] |
| 30 μM | 78% | [2] | ||
| In Vitro Capillary Formation | Reduction in network parameters | 20 μM | 70% - 86% | [2] |
| Chick Embryo (CAM) Assay (in vivo) | Inhibition of angiogenesis | 30 μM | ~2-fold | [2] |
| 50 μM | ~3-fold | [2] | ||
| VEGFR-2 & Akt Phosphorylation | Reduction in phosphorylation | 10 - 20 μM | 4 to 6-fold reduction | [2] |
Here are standardized protocols for key experiments demonstrating this compound's activity.
This assay measures the inhibition of VEGF-induced endothelial cell proliferation [2].
This assay quantifies the inhibition of VEGF-induced chemotaxis using a Boyden chamber [2].
This assay evaluates the disruption of VEGF-stimulated capillary-like network formation [2].
This protocol assesses the effect of this compound on VEGF receptor signaling downstream [2].
The following diagrams illustrate the proposed mechanism of action of this compound and the workflow for key experiments, generated using Graphviz DOT language.
This diagram shows this compound's proposed mechanism of inhibiting VEGF/VEGFR-2 and Histamine H1-driven signaling, leading to reduced angiogenesis.
This diagram outlines the sequential workflow for evaluating the anti-angiogenic effects of this compound, from in vitro cell-based assays to in vivo validation.
This compound demonstrates a clear dose-response relationship in inhibiting VEGF-induced angiogenesis. Key findings show that concentrations of 10-30 μM significantly inhibit endothelial cell proliferation, migration, and tube formation in vitro, while 30-50 μM effectively reduces angiogenesis in vivo [2]. This effect is likely mediated through the inhibition of VEGFR-2 and Akt phosphorylation [2].
These properties suggest that this compound (and its parent drug, ebastine) could have therapeutic potential beyond antihistamine effects, particularly in treating allergic diseases where pathological angiogenesis, such as airway remodelling in asthma, plays a role [2].
The primary source of information is a 2007 open-label, parallel-group, multicenter study that evaluated the pharmacokinetics and safety of ebastine and its active metabolite, carebastine, in individuals with normal and impaired renal function [1] [2].
The table below summarizes the key design elements and participant demographics of this study.
| Protocol Aspect | Description |
|---|---|
| Study Design | Open-label, parallel-group, multicenter [1] [2] |
| Participant Groups | • 24 patients with varying renal impairment (8 mild, 8 moderate, 8 severe) • 12 healthy subjects with normal renal function [1] [2] | | Intervention | Ebastine 20 mg administered orally once daily for 5 days [1] [2] | | Renal Function Assessment | 24-hour creatinine clearance (CLCR) measured at baseline [1] [2] |
The study employed a detailed protocol for pharmacokinetic assessment and safety monitoring.
The workflow of the key experiments is summarized in the diagram below:
| Parameter | Finding in Renal Impairment |
|---|---|
| Ebastine Pharmacokinetics | Not modified by renal impairment. No correlation with creatinine clearance [1] [2]. |
| This compound Pharmacokinetics | No significant differences in plasma exposure or elimination half-life compared to healthy subjects [1] [2]. |
| Drug Accumulation | No apparent accumulation of ebastine or this compound. Steady-state concentrations were predictable from single-dose data [1] [2]. |
| Safety Profile | No clinically important safety differences (adverse events, vital signs, lab parameters, ECGs) between patients with renal impairment and healthy subjects [1] [2]. |
| Conclusion | Ebastine (prodrug for this compound) was generally well tolerated. No dose adjustment needed in renal impairment [1] [2]. |
This compound is the active carboxylic acid metabolite of the second-generation antihistamine ebastine, functioning as a potent and selective antagonist of the histamine H1 receptor. This metabolite has gained significant attention in pharmaceutical research due to its proven efficacy in treating allergic diseases while demonstrating a favorable safety profile compared to first-generation antihistamines. Unlike earlier antihistamines that frequently caused sedative effects and anticholinergic side effects, this compound represents a class of zwitterionic compounds (containing both positive and negative charges) that exhibit poor blood-brain barrier penetration, thereby minimizing central nervous system effects such as drowsiness [1].
The pharmacological advantages of this compound include a long duration of action with a half-life of approximately 15 hours, making it suitable for once-daily dosing in therapeutic applications [1]. From a clinical perspective, this compound has shown particular value in the treatment of seasonal allergic rhinitis and other histamine-mediated conditions without the cardiotoxic concerns associated with some earlier second-generation antihistamines like terfenadine and astemizole [1]. The transition from ebastine to this compound occurs rapidly in the human body through extensive first-pass metabolism mediated primarily by the CYP3A4 enzyme system in the liver [1].
The conventional chemical synthesis of this compound previously described in patent literature (EP 134,124) involves multi-step processes requiring hydrolysis of ester derivatives, which can be inefficient and environmentally burdensome due to the use of harsh reagents and generation of significant waste [2]. In contrast, microbial biotransformation offers a streamlined alternative that directly oxidizes ebastine to this compound through a chemoselective process with higher specificity and fewer processing steps.
The microbial approach leverages the native enzymatic machinery of specific fungal species belonging to the Cunninghamella genus, which possess oxidative capabilities analogous to mammalian cytochrome P450 systems [3] [2]. These microorganisms perform a four-electron oxidation of the tert-butyl group in ebastine, converting it directly to a carboxylic acid functionality via intermediate alcohol and aldehyde forms, ultimately yielding this compound [3]. This biocatalytic process represents a classic example of green chemistry in pharmaceutical manufacturing, as it operates under mild conditions (aqueous media, neutral pH, moderate temperatures) and eliminates the need for toxic chemical oxidants.
The specificity of Cunninghamella strains for this transformation is particularly remarkable, as evidenced by screening studies where among 15 different microorganisms evaluated, only Cunninghamella species demonstrated the ability to perform the desired biotransformation [3]. This selectivity minimizes byproduct formation and simplifies downstream purification processes, making the microbial approach both economically and environmentally advantageous for this compound production.
Table 1: Summary of this compound Yields Under Different Biotransformation Conditions
| Microorganism Strain | Substrate Concentration | Culture Volume | Incubation Time | Reported Yield | Key Parameters |
|---|---|---|---|---|---|
| Cunninghamella blakesleeana (DSM 1906) | 200 mg/L | 1 L | 7 days | ~40% | Starting pH 5.0, 1% PVA addition [3] |
| Cunninghamella elegans (DSM 1908) | 50 mg/50 mL (1 g/L) | 50 mL | 5 days | Not specified | pH 7.0, DMF cosolvent [2] |
| Cunninghamella blakesleeana (ATCC 8688a) | 0.5 g/L | 1 L | 7 days | Not specified | pH 7.0, DMF cosolvent [2] |
| Cunninghamella elegans (DSM 1908) | 0.2 g/L | 1 L | 4 days | Not specified | pH 6.0, DMSO cosolvent [2] |
| Cunninghamella blakesleeana (ATCC 8688a) | 0.1% (1 g/L) | Cell suspension in phosphate buffer | 7 days | Not specified | Washed cells, 0.1M phosphate buffer [2] |
| Scaled Process (Cunninghamella elegans) | 50 mg/L | 100 L | Not specified | Not specified | Reactor scale, DMF cosolvent [2] |
Table 2: Culture Medium Composition for Cunninghamella Strains
| Component | Concentration | Function |
|---|---|---|
| Peptone (soya-meal) | Not specified | Nitrogen source |
| Yeast extract | Not specified | Vitamins and growth factors |
| NaCl | Not specified | Osmotic balance |
| K₂HPO₄ | Not specified | Phosphorus source and buffer |
| Glucose | Not specified | Carbon and energy source |
| Alternative Medium [3] | Concentration | Function |
| Glucose | 20 g/L | Carbon source |
| Peptone | 5 g/L | Nitrogen source |
| Malt extract | 5 g/L | Nutrient source |
| Yeast extract | 2 g/L | Vitamin source |
| Poly(vinyl alcohol) | 1% | Additive for yield improvement |
The biotransformation efficiency of ebastine to this compound is highly dependent on several critical parameters that require optimization for maximum yield. Through systematic investigation, researchers have identified that the initial pH of the culture medium significantly influences the reaction rate, with optimal performance observed in the neutral range (pH 5.0-7.0) [3] [2]. The addition of poly(vinyl alcohol) at 1% concentration has been demonstrated to enhance yields substantially, potentially through stabilization of the enzyme system or improvement of substrate bioavailability [3].
The substrate concentration represents another crucial factor, with studies indicating that approximately 200 mg/L provides the best balance between total product output and conversion efficiency [3]. Higher concentrations may lead to substrate inhibition or toxicity effects on the microbial cells, while lower concentrations underutilize the biocatalytic potential. The selection of appropriate cosolvents is essential given the hydrophobic nature of ebastine, with dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) proving most effective at concentrations typically between 0.1-0.5% (v/v) for adequate substrate dissolution without impairing cellular viability [2].
The bioconversion process follows a well-defined metabolic pathway within the Cunninghamella cells, as illustrated below:
Figure 1: Metabolic Pathway of Ebastine Biotransformation to this compound in Cunninghamella Strains
Microorganism Strains and Preservation: The protocol utilizes lyophilized cultures of Cunninghamella blakesleeana (DSM 1906, ATCC 8688a) or Cunninghamella elegans (DSM 1908), which should be stored at -80°C until use. For long-term preservation, prepare cryostocks containing 20% (v/v) glycerol and maintain at -80°C or in liquid nitrogen. Regular subculturing every 4-6 weeks is recommended for working stocks on agar slants [3] [2].
Culture Medium Preparation:
Inoculum Development:
Substrate Preparation and Addition:
Optimal Biotransformation Conditions:
Process Monitoring:
Extraction Procedure:
Purification Methods:
Characterization and Quality Control:
The complete experimental workflow for the microbial synthesis of this compound is summarized below:
Figure 2: Experimental Workflow for Microbial Synthesis of this compound
Thin-Layer Chromatography (TLC) Analysis:
High-Performance Liquid Chromatography (HPLC):
Spectroscopic Characterization:
This compound demonstrates significant therapeutic value as a potent antihistamine with applications in the treatment of various allergic conditions. Clinical studies have confirmed its efficacy in managing seasonal allergic rhinitis, with patients showing improvement in symptoms when administered ebastine (which is converted to this compound) at doses of 10-20 mg daily [1]. The metabolite's long half-life (approximately 15 hours) enables sustained therapeutic effects with once-daily dosing, enhancing patient compliance [1].
Beyond its antihistaminic properties, recent research has revealed that this compound exhibits additional pharmacological activities that may expand its clinical utility. In vitro studies demonstrate that this compound inhibits VEGF-induced endothelial cell proliferation and angiogenesis in a dose-dependent manner, suggesting potential applications in conditions characterized by pathological vascularization [4]. Furthermore, this compound has been shown to suppress the expression of macrophage migration inhibitory factor, a key cytokine involved in various inflammatory and autoimmune disorders [4].
The microbial synthesis approach offers several distinct advantages compared to traditional chemical synthesis:
Regioselectivity: The biotransformation process exhibits excellent chemoselectivity, specifically oxidizing the tert-butyl group of ebastine without affecting other functional groups, thereby eliminating the need for protecting groups [2].
Environmental Sustainability: Microbial synthesis operates under mild conditions (aqueous medium, neutral pH, ambient temperature) and avoids heavy metal catalysts and hazardous reagents, resulting in a reduced environmental footprint [3] [2].
Process Efficiency: The direct conversion of ebastine to this compound in a single processing step significantly simplifies the manufacturing process, reducing both processing time and equipment requirements [2].
Product Quality: The enantiosecific nature of enzymatic transformation ensures production of a stereochemically pure product without the racemization issues that can complicate chemical synthesis [1] [2].
These advantages position microbial synthesis as a viable and sustainable alternative for the production of this compound and similar active pharmaceutical ingredients, particularly as regulatory pressures increase for greener manufacturing processes in the pharmaceutical industry.
The microbial synthesis of this compound using Cunninghamella strains represents a efficient and sustainable bioprocess that offers significant advantages over conventional chemical synthesis. The detailed protocols provided in this application note demonstrate the feasibility of scaling this biotransformation process from laboratory shake flasks to pilot-scale fermenters, with documented yields of up to 40% under optimized conditions [3]. The comprehensive analytical methods outlined enable accurate monitoring of the biotransformation process and rigorous characterization of the final product to ensure pharmaceutical quality.
The growing importance of this compound as a therapeutic agent with potential applications beyond antihistamine activity underscores the value of developing efficient manufacturing processes. As pharmaceutical companies face increasing pressure to adopt greener manufacturing technologies, bio-based approaches such as the one described here offer a viable path forward that aligns with the principles of green chemistry and sustainable development. Future research directions may include strain engineering to enhance conversion efficiency, process intensification strategies to improve productivity, and exploration of continuous biotransformation systems to further optimize the manufacturing process for this valuable pharmaceutical compound.
Cunninghamella elegans is a filamentous fungus valued as an in vitro microbial model for mammalian drug metabolism [1]. It possesses prominent cytochrome P450 enzymes capable of generating Phase I (oxidative) and Phase II (conjugative) metabolites from xenobiotics, mimicking metabolic pathways in mammals [1] [2]. This makes it a valuable, cost-effective tool in early drug development for predicting metabolite structures and pathways [1].
The general workflow for drug biotransformation studies with C. elegans involves culture preparation, biotransformation setup, and metabolite analysis. The protocols below can be adapted for specific compounds like carebastine.
The fungus can be cultured in different forms for biotransformation, each with advantages.
Planktonic (Free-Cell) Culture Protocol [1] [4]:
Immobilized/Biofilm Culture Protocol [5] [2]:
The following diagram illustrates the logical workflow and the key differences between these two culture methods.
To maximize metabolite production and productivity, several culture parameters can be optimized, as demonstrated in studies on polyunsaturated fatty acid (PUFA) production [3]. The table below summarizes the impact of different conditions.
| Parameter & Condition | Effect on Fungal Metabolism | Typical Yield / Outcome | Key Takeaway for Optimization |
|---|---|---|---|
| Carbon-to-Nitrogen (C/N) Ratio [3] | |||
| • Nitrogen Excess (C/N = 11-18 mol/mol) | Promotes secondary metabolite production (e.g., GLA) | Higher GLA production (243-224 mg/L) [3] | Favors metabolite production |
| • Nitrogen Limitation (C/N = 110-220 mol/mol) | Triggers lipid accumulation in biomass | High lipid content (0.59 g/g dry biomass) [3] | Favors total lipid accumulation |
| Temperature [3] | |||
| • Standard (28°C) | Optimal for growth and rapid biotransformation | Higher overall productivity [3] | Best for fast growth |
| • Low (12°C) | Increases unsaturation of fatty acids (e.g., GLA content) | Higher GLA % in lipids (15.5% vs 12.8% at 28°C), lower productivity [3] | Best for product quality, slower |
| Culture Mode [3] [5] | |||
| • Biofilm / Immobilized | Enables semi-continuous operation, easy product separation | Productivity for 4'-hydroxydiclofenac increased from 1 to >4 mg/L/h [5] | Ideal for preparative-scale production |
| • Planktonic (Flask) | Simpler setup, good for screening | Used for initial pathway elucidation [4] [6] | Ideal for initial screening |
| • Bioreactor Scale-Up (1.8L - 20L) | Consistent, scalable results | Successful scale-up with glycerol substrate [3] | Essential for industrial application |
For industrial application, transitioning from flask cultures to controlled bioreactors is a critical step. This has been successfully demonstrated for other metabolites, achieving consistent results in laboratory-scale (1.8 L) and semi-pilot-scale (15-20 L) bioreactors using glycerol-based substrates [3].
Biofilm-based bioreactors offer a particular advantage for metabolite production. The biofilm's stability allows for semi-continuous production through repeated "drug feeding" and biomass rejuvenation cycles, significantly improving productivity [5]. Research is also uncovering molecular mechanisms of biofilm regulation in Cunninghamella (e.g., via quorum sensing molecules like 3-hydroxytyrosol), which could lead to even better process control [2].
Since a direct protocol for this compound was not found, you can use the established frameworks above to design your own investigation. Here is a suggested approach:
The microbial oxidation of ebastine to its active metabolite carebastine represents a valuable biotransformation process that offers significant advantages over conventional chemical synthesis. Ebastine, a second-generation histamine H1-receptor antagonist, is widely used in the treatment of allergic rhinitis and chronic spontaneous urticaria. However, upon administration, ebastine undergoes extensive first-pass metabolism in humans to form its active carboxylic acid derivative, this compound, which is primarily responsible for its therapeutic effects. The direct production of this compound is particularly valuable from a pharmaceutical development perspective because it bypasses potential metabolic limitations and provides a well-characterized active ingredient with favorable safety profiles.
Traditional chemical synthesis of this compound involves multiple steps and often results in low yields, making it economically challenging for large-scale production. In contrast, microbial biotransformation utilizes specialized microorganisms as biocatalysts to perform specific oxidation reactions with high regio- and stereoselectivity under mild conditions. This approach aligns with the principles of green chemistry by reducing the need for hazardous reagents and generating less waste. The discovery that certain fungal species, particularly those in the Cunninghamella genus, can efficiently convert ebastine to this compound via stepwise oxidation has opened promising avenues for the sustainable production of this valuable metabolite [1] [2].
These application notes provide detailed methodologies for implementing microbial oxidation of ebastine to this compound in research and development settings. The protocols cover strain selection, culture optimization, biotransformation conditions, and analytical monitoring to ensure reproducible and scalable production of this compound for pharmaceutical applications.
The biocatalytic activity for oxidizing ebastine to this compound is predominantly found in specific fungal species, with limited capability among bacterial strains. Through systematic screening of microorganisms, researchers have identified that strains belonging to the Cunninghamella genus demonstrate the most efficient conversion of ebastine to this compound. Among these, Cunninghamella blakesleeana (also known as Cunninghamella echinulata var elegans) has emerged as the most effective biocatalyst for this specific biotransformation [1] [2]. During screening of 15 different microorganisms, only Cunninghamella strains consistently performed the desired oxidation, highlighting the specificity of this catalytic ability.
Other microorganisms that have shown varying degrees of capability for related antihistamine oxidations include Absidia corymbifera and Streptomyces platensis, both of which have demonstrated effectiveness in oxidizing terfenadine to fexofenadine, a transformation analogous to the ebastine-to-carebastine conversion [2]. However, these strains generally show lower efficiency specifically for ebastine oxidation compared to C. blakesleeana. The selection of an appropriate microbial strain is therefore critical for establishing an efficient biotransformation process, with C. blakesleeana representing the preferred option for direct ebastine to this compound conversion.
Table 1: Microbial Strains Capable of Oxidizing Antihistamine Drugs
| Microorganism | Specific Substrate | Main Product | Reported Yield | Key Features |
|---|---|---|---|---|
| Cunninghamella blakesleeana | Ebastine | This compound | Up to 40% | Oxidizes via alcohol and aldehyde intermediates |
| Absidia corymbifera | Terfenadine | Fexofenadine | Good yields | Effective for tert-butyl group oxidation |
| Streptomyces platensis | Terfenadine | Fexofenadine | Good yields | Activity induced by soybean peptones |
| Mortierella isabellina | Terfenadine | Hydroxyterfenadine | Moderate | Hydroxylation capability |
The oxidation capability of these microorganisms is strongly influenced by their enzyme systems, particularly cytochrome P450 monooxygenases and other oxidative enzymes that mimic mammalian metabolic pathways. C. blakesleeana possesses a diverse array of these enzymes, enabling it to perform the multi-step oxidation of the tert-butyl group in ebastine first to an alcohol intermediate, then to an aldehyde, and finally to the carboxylic acid (this compound) [1]. This metabolic capability mirrors the mammalian transformation pathway, making it an excellent biocatalytic model for pharmaceutical metabolite production.
The enzymatic conversion of ebastine to this compound follows a sequential oxidation pathway that initiates at the tert-butyl group of the parent compound. This biotransformation pathway involves three distinct oxidative steps catalyzed by specific enzyme systems within the microbial cells. Initially, ebastine undergoes hydroxylation at one of the methyl groups of the tert-butyl moiety, forming an alcohol intermediate. This intermediate then undergoes further oxidation to yield the corresponding aldehyde, which is subsequently oxidized to the final carboxylic acid derivative, this compound [1] [2].
This stepwise oxidation mirrors the mammalian metabolic pathway observed in human liver microsomes, where cytochrome P450 enzymes, particularly CYP2J2 and CYP3A, catalyze similar transformations [3] [4]. The ability of microbial systems to replicate human metabolic pathways makes them particularly valuable for pharmaceutical applications, including the production of reference standards, metabolite identification, and development of active pharmaceutical ingredients with improved safety profiles.
Figure 1: Stepwise Microbial Oxidation Pathway of Ebastine to this compound
The efficiency of biotransformation is highly dependent on specific culture conditions and process parameters. Through systematic optimization studies, researchers have identified key factors that significantly impact the yield of this compound from ebastine. The substrate concentration has been identified as a critical factor, with optimal biotransformation observed at 200 mg/L of ebastine [1] [5]. Higher substrate concentrations may lead to inhibition or toxicity, while lower concentrations reduce process efficiency.
The culture pH represents another crucial parameter, with an initial pH of 5.0 proving most favorable for the biotransformation [1]. This acidic environment likely supports enzyme activity and stability while also influencing substrate solubility and cellular uptake. Additionally, the addition of poly(vinyl alcohol) at 1% concentration has been shown to enhance biotransformation efficiency, possibly by improving substrate dispersion or stabilizing the enzyme systems [1] [5].
Table 2: Optimized Culture Conditions for this compound Production
| Parameter | Optimal Condition | Impact on Biotransformation | Experimental Range |
|---|---|---|---|
| Substrate Concentration | 200 mg/L | Higher concentrations may cause inhibition; lower concentrations reduce yield | 100-500 mg/L |
| Initial pH | 5.0 | Supports enzyme activity and stability | 4.0-7.0 |
| Poly(vinyl alcohol) | 1% | Enh yield by improving substrate dispersion and stability | 0-2% |
| Temperature | 28-30°C | Standard for fungal cultivations | 25-37°C |
| Incubation Time | 7 days | Complete conversion via intermediates | 5-10 days |
| Culture Scale | Transferable from shake flasks to 3L fermenter | Process scalable with reproducible yields | 100 mL - 3L |
Further optimization studies have revealed that the addition of soybean peptones to the culture medium can induce oxidative activity in certain microbial strains, particularly in Streptomyces platensis for the analogous transformation of terfenadine to fexofenadine [2]. While this specific induction hasn't been explicitly reported for C. blakesleeana and ebastine, it suggests that medium composition plays a crucial role in maximizing the oxidative capabilities of microbial biocatalysts.
This protocol provides a standardized methodology for screening and evaluating microbial strains for their ability to oxidize ebastine to this compound. The procedure is applicable for initial strain selection as well as for assessing the influence of culture conditions on biotransformation efficiency.
Preculture Preparation
Main Culture and Biotransformation
Sampling and Monitoring
This protocol describes a scaled-up procedure for the production of this compound from ebastine using C. blakesleeana in laboratory-scale bioreactors or large shake flasks. The method is optimized for higher yields and can be adapted for the preparation of this compound for analytical standards or further pharmaceutical development.
Preculture Development
Production Scale Biotransformation
Product Recovery and Isolation
Thin Layer Chromatography provides a rapid, cost-effective method for qualitative monitoring of the biotransformation progress.
High Performance Liquid Chromatography enables accurate quantification of ebastine, intermediates, and this compound throughout the biotransformation process.
For comprehensive structural confirmation of the products, mass spectrometry and NMR spectroscopy are recommended. LC-MS/MS systems provide excellent sensitivity for metabolite identification, while NMR (particularly 1H and 13C) offers definitive structural confirmation of the isolated this compound [1]. These advanced techniques are particularly valuable during method development and for rigorous quality control of reference standards.
Figure 2: Analytical Workflow for Monitoring Ebastine Biotransformation
Low Conversion Yields: Ensure proper culture viability, check substrate concentration (should not exceed 200 mg/L), verify pH is maintained at 5.0, and confirm poly(vinyl alcohol) has been added for stabilization.
Slow Biotransformation Rate: Extend incubation time beyond 7 days, verify culture temperature is maintained at 28-30°C, check aeration/agitation conditions, and confirm the microbial strain is properly maintained without degeneration.
Incomplete Conversion with Intermediate Accumulation: This may indicate enzyme inhibition or suboptimal conditions. Consider adding substrate in fractions rather than single dose, or slightly increase incubation temperature to enhance enzyme activity.
Product Degradation or Further Metabolism: Reduce incubation time after conversion is complete, optimize harvest time based on TLC/HPLC monitoring, or consider two-stage cultivation approaches.
When transferring the process from shake flasks to bioreactors, maintain consistent oxygen transfer rates and mixing efficiency. The kLa value (volumetric oxygen transfer coefficient) should be kept comparable between scales. For C. blakesleeana, which grows as pellets or mycelial clumps, consider adjusting agitation to maintain pellet size optimal for both growth and biotransformation activity [5].
The microbial oxidation of ebastine to this compound using Cunninghamella blakesleeana represents an efficient and scalable biotransformation process that offers significant advantages over traditional chemical synthesis. Through careful optimization of culture conditions—including substrate concentration of 200 mg/L, initial pH of 5.0, and addition of 1% poly(vinyl alcohol)—researchers can achieve reproducible yields of approximately 40% [1] [5]. The well-defined experimental protocols and analytical methods outlined in these application notes provide researchers with comprehensive guidance for implementing this valuable biocatalytic process in both research and development settings.
The successful scale-up of this biotransformation to fermentation scale demonstrates its potential for industrial application in pharmaceutical manufacturing. Furthermore, the principles and methodologies described may be adaptable to similar oxidation reactions for other pharmaceutical compounds containing tert-butyl groups, expanding the utility of this microbial biocatalytic approach.
The table below summarizes the key pharmacokinetic parameters for this compound, the active metabolite of Ebastine, after a single oral dose of Ebastine to healthy subjects [1].
| Parameter | 5 mg Ebastine | 10 mg Ebastine | 20 mg Ebastine | 40 mg Ebastine |
|---|---|---|---|---|
| Maximum Plasma Concentration (C~max~) | 40 ng/mL | 112 ng/mL | 195 ng/mL | 388 ng/mL |
| Time to C~max~ (T~max~) | 4 - 6 hours | 4 - 6 hours | 4 - 6 hours | 4 - 6 hours |
| Apparent Elimination Half-Life | 13.8 - 15.3 hours | 13.8 - 15.3 hours | 13.8 - 15.3 hours | 13.8 - 15.3 hours |
| Urinary Excretion (0-72 h) | 1.3 - 1.8% of dose | 1.3 - 1.8% of dose | 1.3 - 1.8% of dose | 1.3 - 1.8% of dose |
Additional Notes:
Cmax and AUC (Area Under the Curve) of this compound increase in proportion to the Ebastine dose [1].Cmax at steady state is 1.6 to 1.7 times greater than after the first dose [1].While not related to intravenous administration, the following are detailed methodologies from published research investigating the anti-angiogenic effects of this compound in vitro and in vivo [4] [5].
1. Endothelial Cell Proliferation Assay
2. Endothelial Cell Migration Assay
3. In Vitro Tube Formation Assay
Chick Embryo Chorioallantoic Membrane (CAM) Assay
The following diagram illustrates the proposed mechanism by which this compound exerts its anti-angiogenic effects, based on the experimental findings [4] [5]. This provides a logical relationship for the experimental workflows.
This compound is the active acid metabolite of the second-generation antihistamine, ebastine. It functions as a potent and selective histamine H1 receptor antagonist, contributing to ebastine's efficacy in treating seasonal allergic rhinitis and chronic urticaria without sedative effects [1] [2]. Beyond its antihistaminic properties, research indicates that this compound exhibits anti-angiogenic activity, inhibiting VEGF-induced endothelial cell proliferation, migration, and tube formation in vitro, and reducing angiogenesis in vivo [1]. This suggests a potential role for this compound in affecting airway remodeling in allergic diseases. Following administration of ebastine, this compound is rapidly generated in the small intestine and liver, making it the primary active compound responsible for the therapeutic effect [2].
In pharmacokinetic (PK) modeling, nonlinear regression analysis is used to fit mathematical models to observed concentration-time data. The most common technique, ordinary least squares (OLS), assumes a constant variance of errors across all observations (homoscedasticity). However, pharmacological data, especially drug concentration measurements from analytical techniques like HPLC, often exhibit heteroscedasticity, where the variance of the error increases with the measured concentration [3] [4].
Applying OLS to heteroscedastic data can lead to biased and imprecise parameter estimates, as it gives disproportionate influence to data points with larger variances. To correct this, weighting methods are applied. The goal of weighting is to ensure that each data point contributes to the regression proportionally to the precision of its measurement, thereby stabilizing the variance across the concentration range and yielding more reliable PK parameters [3].
Research has provided specific insights into how different weighting strategies impact the parameterization of this compound.
Table 1: Impact of Weighting Methods on this compound Pharmacokinetics
| Weighting Method | Impact on this compound PK Parameters | Key Findings & Recommendations |
|---|---|---|
| Homoscedastic (W = 1) | Led to statistically significant differences in disposition kinetics parameters compared to heteroscedastic methods [3]. | Not recommended for this compound PK analysis if data is heteroscedastic. Can result in imprecise or erroneous parameters [3]. |
| Heteroscedastic (1/C) | Improved parameter estimation by accounting for increasing variance with concentration [3]. | A common and practical choice when the exact error structure is unknown. |
| Heteroscedastic (1/C²) | Improved parameter estimation by accounting for increasing variance with concentration [3]. | Useful when variance is proportional to the square of the concentration. |
| Inverse Variance (1/V) | Confirmed as a useful and theoretically sound weighting method [3]. | Gold standard. Requires prior determination of the analytical error function from method validation [3] [5]. |
Conversely, a 1996 study on the active acid metabolite of ebastine (this compound) after a single oral dose found that different weighting methods, including W=1, 1/C, 1/C², and 1/V, showed no significant influence on the estimation of pharmacokinetic parameters [5]. This discrepancy with the 1998 study highlights that the impact of weighting can be dependent on the specific study design, population, and the nature of the data set itself.
The most robust weighting approach involves determining the relationship between the measured concentration and the standard deviation (SD) or variance (V) of the analytical method itself.
Table 2: Analytical Error Functions for a Validated HPLC Method for this compound
| Calibration Range (ng/mL) | Best-Fit Analytical Error Function (SD) | Weights (1/V) at Example Concentrations |
| :--- | :--- | :--- |
| 25 - 500 | SD = 0.6089 + 0.0438*C - 9.5868e-8*C³ [4] |
SD = 4.2949 + 3.6115e-5*C² [4] |
The data in Table 2 illustrates a critical principle: the analytical error function must not be extrapolated beyond the calibration range used to derive it. As shown, applying the first error function (for the 25-500 ng/mL range) to a concentration of 1000 ng/mL results in a nonsensical negative standard deviation [4]. Furthermore, the calculated weights for the same concentration (e.g., 100 ng/mL) differ substantially based on the chosen calibration range, which would directly impact the regression analysis.
Purpose: To establish a reliable weighting function (1/V) for nonlinear regression analysis of pharmacokinetic data.
Materials and Methods:
SD = f(C).C is then wi = 1 / Vi = 1 / [f(C)]².Purpose: To estimate pharmacokinetic parameters of this compound using appropriate weighting strategies.
Software: Use a pharmacokinetic software package capable of weighted nonlinear regression (e.g., WinNonlin, NONMEM, PKAnalix, or similar).
Workflow:
W=1)1 / Observed Concentration (1/C)1 / (Observed Concentration)² (1/C²)1 / Variance (1/V), using the error function determined in Protocol 1.The following diagram summarizes the logical workflow for selecting and applying a weighting method.
The parameterization of this compound in pharmacokinetic studies is significantly influenced by the application of correct weighting methods in nonlinear regression analysis. The following best practices are recommended:
W=1) is adequate. Preliminary analysis should include plotting residuals to identify variance patterns.1/V) is the most rigorous approach and is strongly recommended [3] [4].By adhering to these protocols and considering the quantitative data presented, researchers can achieve more precise and reliable estimates of this compound's pharmacokinetic parameters, thereby improving the quality of drug development and bioequivalence studies.
The following table summarizes a fully validated LC-MS/MS method for the simultaneous determination of Ebastine and its active metabolite, Carebastine, in human plasma. This method is designed for high sensitivity and reliability in pharmacokinetic studies [1].
| Parameter | Specification for Ebastine | Specification for this compound |
|---|---|---|
| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | |
| Mass Transition (m/z) | 496.2 → 261.0 | 672.2 → 479.3 / 261.2 |
| Internal Standard | Ebastine D6 | This compound D6 |
| Linearity Range | 0.051 ng/mL to 31.099 ng/mL | 1.013 ng/mL to 1005.451 ng/mL |
| Sample Preparation | Solid Phase Extraction (SPE) | |
| Chromatographic Column | BDS Hypersil C18 (50 mm × 4.6 mm, 5µm) | |
| Mobile Phase Flow Rate | 0.6 mL/min | |
| Validation Parameters | Linearity, precision, accuracy, ruggedness, robustness, LOD, LOQ |
This method has been validated per International Conference on Harmonisation (ICH) guidelines and was found to be linear, precise, accurate, robust, and rugged. Its high sensitivity and wide quantitation range make it suitable for bioanalysis [1].
Here is the step-by-step methodology for the analysis based on the published procedure [1]:
Sample Preparation (Solid Phase Extraction):
Instrumental Analysis (LC-MS/MS):
Data Analysis:
The workflow for this analytical method can be visualized as follows:
To ensure your results are reliable, pay close attention to these critical aspects of the method:
Q1: Why is my signal for this compound unstable or imprecise? A: This is often due to matrix effects from the plasma. Ensure the SPE protocol is rigorously followed to clean the sample thoroughly. Also, verify that the internal standard (this compound D6) is added correctly and consistently to every sample to compensate for any signal fluctuations.
Q2: What could cause low recovery of this compound from plasma? A: Low recovery can result from an suboptimal SPE procedure. Re-optimize the conditioning, loading, washing, and elution steps of the SPE protocol. Using the appropriate stable isotope internal standard will account for recovery issues during calculation.
Q3: Are there any known metabolic or stability issues with the parent drug, Ebastine? A: Yes. Ebastine is a prodrug that undergoes extensive first-pass metabolism by the liver enzyme CYP3A4 to form its active metabolite, this compound [2]. It is also known that drugs like rifampicin, which induce CYP3A4, can drastically reduce the systemic availability of Ebastine and, consequently, the formation of this compound [2]. This pharmacokinetic interaction is important to consider in study design but does not directly affect the chemical stability of the compounds during sample analysis if proper protocols are followed.
What is Carebastine? this compound is the active carboxylic acid metabolite of the antihistamine drug Ebastine. The conversion is primarily mediated by the CYP3A4 enzyme in the liver and intestines [1].
Principles of Extraction Efficiency Extraction efficiency is the ratio of the amount of analyte successfully recovered from a sample to the total amount originally present [2] [3]. It is a critical parameter that directly impacts the accuracy, precision, and reliability of your analytical results [2].
The core factors influencing extraction efficiency include:
The following chart outlines a systematic approach to developing and optimizing an extraction method for this compound.
To operationalize this workflow, you need to make concrete decisions on several technical aspects. The tables below summarize key optimization parameters and a specific, validated protocol.
Table 1: Optimization Parameters for this compound Extraction
| Factor | Consideration & Impact | Example / Target |
|---|---|---|
| Sample Type | Human plasma is the common matrix for pharmacokinetic studies [4]. | Human plasma [4] |
| Extraction Technique | Solid-Phase Extraction (SPE) is highly effective for complex biological samples, providing clean extracts and high recovery [4]. | SPE [4] |
| Solvent pH | Adjusting pH can ensure the analyte is in a non-ionized state for better transfer to the organic phase. | Optimize via DoE |
| Internal Standard | Use a stable isotope-labeled analog to correct for procedural losses and instrument variability. | Ebastine D6 & this compound D6 [4] |
Table 2: Summary of a Validated LC-MS/MS Method [4]
| Parameter | Specification for this compound |
|---|---|
| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Ionization Mode | Positive Ionization |
| Chromatographic Column | BDS Hypersil C18 (50 mm × 4.6 mm, 5µm) |
| Mobile Phase Flow Rate | 0.6 mL/min |
| Linear Range | 1.013 ng/mL to 1005.451 ng/mL |
| Internal Standard | This compound D6 |
| Sample Preparation | Solid Phase Extraction |
| Validation | Found acceptable as per ICH guidelines (precision, accuracy, robustness) |
FAQ 1: My recovery for this compound is low and inconsistent. What could be the cause? Low recovery is often related to the sample preparation step. Follow this diagnostic path:
FAQ 2: I am observing significant matrix effects in my LC-MS/MS analysis. How can I reduce them? Matrix effects, which cause ion suppression or enhancement, are a common challenge in plasma analysis.
FAQ 3: The method works for this compound, but how do I handle samples containing the parent drug, Ebastine? Many studies require simultaneous quantification of Ebastine and its metabolite, this compound.
The core of analyzing Carebastine often involves Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following table summarizes a validated method and key pharmacokinetic parameters from a study on its parent drug, Ebastine, which can serve as a baseline for your own method development [1].
| Parameter | Details |
|---|---|
| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [1] |
| Linear Range (this compound) | 1.00 - 300 ng/mL [1] |
| Sample Matrix | Human plasma [1] |
| Sample Preparation | Protein precipitation [1] |
| Chromatography Column | Synergi Hydro-RP 80A (50 mm × 2.0 mm; 4 μm) [1] |
| Mobile Phase | A: 0.1% formic acid in 5mM Ammonium Acetate; B: 100% Methanol (Gradient elution) [1] |
| Pharmacokinetic Data (this compound) | Cmax: 143 ± 68.4 ng/mL (Fasting), 176 ± 68.4 ng/mL (Fed). Tmax: 5.00 ± 2.00 h (Fasting), 6.14 ± 2.0 h (Fed). Half-life: 17.4 ± 4.97 h (Fasting), 20.0 ± 4.97 h (Fed) [1] |
Robustness testing proves that your analytical method remains reliable despite small, deliberate variations in method parameters [2] [3]. While the following workflow is generalized, you should apply it to the specific parameters of your this compound method.
The diagram below outlines the key stages in designing and executing a robustness test.
Identify and vary key parameters of your LC-MS/MS method. Common examples include [3]:
A structured approach is more efficient than testing one factor at a time (OFAT).
Run your analytical method with the planned variations.
Evaluate the impact of each variation.
The goal is not to pass every test but to define your method's operational boundaries.
Q1: Why is robustness testing critical for a this compound method?
Q2: My method is sensitive to small changes in mobile phase pH. What should I do?
Q3: What's the difference between robustness and ruggedness?
The table below summarizes the key solubility data for this compound from technical datasheets.
| Solvent | Solubility (Approx.) | Concentration (Approx.) | Notes |
|---|---|---|---|
| DMF | 25 mg/mL [1] [2] [3] | ~50.04 mM [1] [2] | May require ultrasonic and warming [1]. |
| DMSO | ~2 mg/mL [1] [2] [3] | ~4.00 mM [1] [2] | Hygroscopic DMSO may impact solubility; use newly opened solvent [1]. |
| Ethanol | ~2 mg/mL [3] | ~4.00 mM | Information from supplier data [3]. |
| Water | Insoluble (inferred from Ebastine data) [4] | N/A | Ebastine, the parent compound, is insoluble in water [4]. |
Here are detailed methodologies for preparing stock solutions of this compound, adapted from supplier protocols [1] [2].
This method is suitable for achieving high-concentration stock solutions.
Use this protocol if DMSO is your preferred solvent.
Since this compound is the active metabolite of Ebastine, and both face bioavailability challenges, research into advanced formulation techniques for Ebastine provides valuable insights. The following workflow illustrates a strategic approach to formulation development.
This advanced delivery system is designed to significantly improve gastrointestinal absorption.
This technique enhances the solubility and dissolution rate of poorly soluble drugs.
Q1: What are the recommended storage conditions for this compound stock solutions?
Q2: My this compound solution in DMSO is cloudy or has precipitate. What should I do?
Q3: How can I prepare a formulation for in vivo administration?
The table below summarizes the available data on solvent preparation and storage conditions for Carebastine.
| Aspect | Details |
|---|---|
| Molecular Weight | 499.64 g/mol [1] [2] [3] |
| Purity | ≥98% to ≥99% (HPLC) [1] [3] |
| Form | White to light yellow solid powder [1] [4] |
| Solubility (In Vitro) | DMF: 25 mg/mL (~50.04 mM) [1] DMSO: 1-2 mg/mL (~2.00-4.00 mM) [1] [2] Ethanol: 2 mg/mL [4] | | Common Stock Concentration | 5-50 mM (prepared from DMSO or DMF) [1] [2] | | Sample Protocol (DMSO) | Dissolve this compound in DMSO at a concentration of 25 mg/mL (50 mM) as a stock solution [1]. | | Storage (Powder) | -20°C for 3 years [1] [2] [5] or between 0-8°C [3]. Keep desiccated [5]. | | Storage (Solution) | -20°C for 1 month [5] or -80°C for 1 year [1] [2]. Aliquot to avoid repeated freeze-thaw cycles [1] [5]. |
While explicit troubleshooting data is unavailable, here are key technical points to guide your work:
Based on the gathered information, a general workflow for preparing and using a this compound stock solution can be visualized as follows:
Please note the following critical points for your research:
Q1: What are matrix effects in LC-MS analysis?
Q2: Why is carebastine analysis particularly susceptible to matrix effects?
Q3: What is the most effective strategy to compensate for matrix effects in quantitative analysis?
The following table outlines common strategies to identify, minimize, and compensate for matrix effects.
| Strategy | Description | Key Considerations |
|---|---|---|
| Use of Internal Standards [1] [2] | Stable Isotope-labeled IS (SIL-IS): Most effective. Corrects for both sample prep losses and matrix effects. | Ideal choice for reliable quantification. May be expensive or not commercially available for all analytes. |
| Structural Analog IS: A chemically similar compound. | Less effective than SIL-IS as it may not co-elute perfectly with the analyte and thus not experience identical matrix effects. | |
| Improved Sample Preparation [1] [6] | Liquid-Liquid Extraction (LLE): Can be more selective than SPE for removing matrix interferences. | Offers a wider choice of solvents for better selectivity. |
| Selective Solid-Phase Extraction (SPE): Uses different retention mechanisms (e.g., mixed-mode) to selectively isolate the analyte. | More effective than simple protein precipitation. | |
| Sample Dilution: Diluting the final extract reduces the concentration of matrix interferents. | Simple but may not be feasible if analyte concentration is near the limit of quantification (LOQ). | |
| Chromatographic Optimization [6] [2] | Improved Separation: Using UHPLC or optimizing the gradient to shift the analyte's retention time away from the region where most matrix components elute. | A fundamental approach; requires method re-development. |
| Alternative Ionization [6] | Switching to APCI: Atmospheric Pressure Chemical Ionization is generally less prone to matrix effects than ESI. | Not suitable for all analytes, particularly thermally labile or non-volatile compounds. |
Here are detailed methodologies for key experiments you can perform to investigate matrix effects in your specific method.
This post-extraction addition method is a standard validation practice to quantify the magnitude of ion suppression/enhancement [6].
Prepare Solutions:
LC-MS/MS Analysis: Inject solutions A and B and record the peak areas for the analyte.
Calculation: Calculate the Matrix Effect (ME) using the formula:
If a SIL-IS is not available, this is a common approach to account for matrix effects [1] [7] [6].
Source Blank Matrix: Obtain a pool of blank plasma from multiple donors to create a representative matrix.
Prepare Calibrators: Spike the blank matrix extract with the analyte (this compound) at various concentration levels to create your calibration standards. All standards must undergo the same sample preparation procedure as your actual samples.
Quantification: Use this matrix-matched calibration curve to quantify your study samples. This ensures that the calibrators and samples are subject to similar matrix effects.
The following diagram illustrates a logical workflow to systematically diagnose and address matrix effects in your LC-MS method.
| Parameter | Method 1: Carebastine & Pseudoephedrine (2010) [1] | Method 2: Ebastine & this compound (2020) [2] |
|---|---|---|
| Internal Standard | Cisapride | Not specified in abstract |
| Analytical Technique | HPLC-ESI-MS/MS | LC-MS/MS |
| Sample Preparation | Single-step liquid-liquid extraction (LLE) with ethyl acetate | Protein precipitation |
| Chromatographic Column | C18 reversed-phase | Synergi Hydro-RP 80A column |
| Mobile Phase | 10 mM ammonium formate buffer : acetonitrile (30:70, v/v), pH 3.3 | Gradient elution with 0.1% formic acid in 5mM NH4Ac (A) and methanol (B) |
| Flow Rate | 0.2 mL/min | 0.4 mL/min |
| MRM Transitions | this compound: m/z 500.43 → 167.09 Pseudoephedrine: m/z 166.04 → 147.88 Cisapride (IS): Not provided | Ebastine: Not provided this compound: Not provided | | Linear Range | this compound: 0.5 - 100 ng/mL Pseudoephedrine: 5 - 1000 ng/mL | Ebastine: 0.01 - 8.0 ng/mL this compound: 1.00 - 300 ng/mL |
The following diagram illustrates the general experimental workflow for method development based on the procedures cited above.
Here is a detailed methodology based on the 2010 study that used cisapride as an internal standard for the simultaneous analysis of this compound and pseudoephedrine [1]. You can use this as a foundational protocol.
1. Materials and Reagents
2. Sample Preparation (Liquid-Liquid Extraction) 1. Pipette 1 mL of human plasma sample into a glass tube. 2. Add a known, consistent amount of the cisapride internal standard solution. 3. Add a volume of 1 M HCl to the mixture (exact volume to be optimized). 4. Add organic solvent (e.g., 5 mL of ethyl acetate) [1]. 5. Vortex-mix the tubes vigorously for a sufficient time (e.g., 10-15 minutes) to ensure complete extraction. 6. Centrifuge the tubes at a high speed (e.g., 4000 rpm for 10 minutes) to separate the layers. 7. Transfer the organic (upper) layer to a new clean tube. 8. Evaporate the organic layer to dryness under a gentle stream of nitrogen in a warm water bath (~40°C). 9. Reconstitute the dry residue with a fixed volume of mobile phase (e.g., 200 µL), vortex to mix, and transfer to an autosampler vial for analysis.
3. Liquid Chromatography Conditions
4. Mass Spectrometric Detection (MS/MS)
| Issue | Possible Cause | Suggested Solution |
|---|---|---|
| Low Recovery of this compound | Inefficient liquid-liquid extraction. | Test different organic solvents (e.g., tert-butyl methyl ether) or mixtures. Adjust the pH of the plasma sample before extraction to improve partitioning. |
| Ion Suppression | Co-eluting matrix components from plasma. | Optimize the chromatographic method to separate the analytes from the matrix interference. Improve the sample clean-up step. |
| Poor Peak Shape | Secondary interaction on the column. | Ensure the mobile phase pH is correctly adjusted (pH 3.3 used in literature [1]). Use a suitable buffer concentration. Condition the column sufficiently. |
| Inconsistent IS Response | Instability of the internal standard. | Check the stability of cisapride in the stock solution and in the reconstituted sample. Ensure the IS is added at the very beginning of the sample preparation. |
The selection of cisapride in the cited study follows the general principle of using a stable, well-characterized compound that behaves similarly to the analyte during sample preparation and analysis.
The following method for determining ebastine in pharmaceutical formulations is a good starting point, as carebastine is its active metabolite. Adapting this validated protocol can help establish a baseline for your analysis [1].
Summary of RP-HPLC Method [1]:
| Parameter | Specification |
|---|---|
| Analytical Column | Phenomenex RP-C18 (250 mm × 4.6 mm i.d., 5 μm particle size) |
| Mobile Phase | Methanol:Water (90:10) |
| Flow Rate | 1.5 mL/min |
| Detection Wavelength | 262 nm |
| Injection Volume | 20 μL |
| Linearity Range | 5-100 μg/mL |
| Retention Time of Ebastine | ~9.2 - 9.3 minutes |
| Sample Preparation | Dissolve in methanol, sonicate, and filter through a 0.45 μm membrane filter. |
Low recovery can stem from issues in sample preparation, compound instability, or instrumentation. Here is a logical workflow to diagnose the problem, which you can adapt for this compound.
Based on the workflow above, you can investigate the following areas:
Are there any known stability issues or specific storage conditions for this compound standards in solution? The search results do not specify stability data. It is a best practice to prepare fresh standard solutions on the day of use. If storage is necessary, keep solutions in a tightly sealed container, protected from light, and consider storing at low temperatures (e.g., 2-8°C). You should establish stability data under your specific storage conditions.
What is a suitable biological matrix for studying this compound, and how should samples be processed? While the provided HPLC method is for pharmaceutical formulations [1], other studies analyze this compound in human plasma [1]. Processing plasma samples typically involves a protein precipitation step or solid-phase extraction (SPE) to remove proteins and other interfering components before analysis.
The following table summarizes key stability data for Carebastine in human plasma, as validated in a 2020 pharmacokinetic study. This data demonstrates that this compound is stable under various common storage and handling conditions [1].
| Stability Type | Conditions | Result |
|---|---|---|
| Freeze-Thaw Stability | 3 cycles at -70°C | Stable |
| Short-Term Temperature Stability | 25°C for 19 hours | Stable |
| Long-Term Stability | -70°C for 30 days | Stable |
| Auto-sampler Stability (10°C) | 70 hours | Stable |
| Stock Solution Stability | 2-8°C for 49 days | Stable |
This validated method simultaneously determines Ebastine and its active metabolite, this compound, in human plasma. The protocol is adapted from a 2020 clinical pharmacokinetic study and provides a robust foundation for your experiments [1].
The method was validated per standard guidelines, with the following key parameters [1] [2]:
The diagram below outlines the logical workflow for conducting a full stability assessment of this compound in plasma, based on the parameters tested in the cited study.
Q1: What is the recommended storage temperature for plasma samples containing this compound? For long-term storage, -70°C is recommended and has been validated to maintain stability for at least 30 days. While -20°C is common in many labs, the cited study specifically validated -70°C, so you should confirm stability at -20°C if you plan to use it [1].
Q2: How many freeze-thaw cycles can this compound plasma samples undergo? The validated method confirms that this compound in plasma is stable for at least three complete freeze-thaw cycles when stored at -70°C [1].
Q3: My analytical results are inconsistent. What are the critical steps to check? Inconsistencies often arise from sample preparation. Focus on these points:
Q4: Is this compound light-sensitive? The available search results do not specifically address the photosensitivity of this compound. As a precaution, it is good laboratory practice to use amber vials or protect samples from direct light during preparation and analysis until you can confirm this parameter through your own validation.
The following table summarizes the key parameters from two developed and validated LC-MS/MS methods, providing a benchmark for your experiments.
| Compound | Reported Linearity Range | Matrix | Instrumentation | Citation |
|---|---|---|---|---|
| Ebastine | 0.010 – 8.0 ng/mL | Human Plasma | LC-MS/MS (Gradient Elution) [1] | [1] |
| Carebastine | 1.00 – 300 ng/mL | Human Plasma | LC-MS/MS (Gradient Elution) [1] | [1] |
| Ebastine | 0.051 – 31.099 ng/mL | Human Plasma | LC-MS/MS (Solid Phase Extraction) [2] | [2] |
| This compound | 1.013 – 1005.451 ng/mL | Human Plasma | LC-MS/MS (Solid Phase Extraction) [2] | [2] |
Here are the detailed methodologies from the cited studies, which you can adapt or use as a starting point for extending the linearity in your own work.
This method is characterized by its simplicity and speed.
This method offers a wider linear range, particularly for this compound, and may be more suitable for your goal of range extension.
Extending the linear range often involves optimizing various parts of the method to handle higher concentrations without saturating the detector or losing sensitivity at the lower end.
| Challenge | Potential Causes | Troubleshooting Steps |
|---|
| Signal Saturation at High Concentrations | Detector overload, MS source fouling. | 1. Dilute samples in the upper calibration range. 2. Reduce the injection volume. 3. Use a less sensitive MRM transition. | | Loss of Linearity at Low Concentrations | High background noise, matrix interference, poor ionization. | 1. Improve sample cleanup (e.g., switch to or optimize SPE [2]). 2. Optimize MS/MS parameters (cone voltage, collision energy). 3. Use a stable isotope-labeled internal standard [2]. | | General Method Robustness | Column degradation, inconsistent retention times. | 1. Use a guard column to protect the analytical column. 2. Optimize the mobile phase gradient to improve separation and peak shape [1]. |
The process of extending your analytical method's linearity can be visualized as a cycle of optimization, as shown in the following workflow.
The table below summarizes the performance of a published high-performance LC-MS method for the simultaneous analysis of Ebastine and its active metabolite, Carebastine [1].
| Analyte | LLOQ | Linear Range | Key Methodological Features |
|---|
| This compound | 1.013 ng/mL | 1.013 to 1005.451 ng/mL | Column: BDS Hypersil C18 (50 mm × 4.6 mm, 5µm) Detection: LC-MS/MS in positive ion mode Extraction: Solid Phase Extraction (SPE) Internal Standard: this compound D6 [1] | | Ebastine | 0.051 ng/mL | 0.051 to 31.099 ng/mL | |
To improve sensitivity beyond established methods, consider these foundational strategies:
Understanding these key concepts is essential for method validation:
The following diagram illustrates the logical relationship and criteria for these key limits in an analytical method.
This is a generalized workflow based on the validated method, which you can adapt and optimize [1].
Instrument Setup
Sample Preparation (SPE)
Method Validation
What is the primary driver for achieving a very low LLOQ? The most significant factor is using a highly specific and sensitive detection technique like LC-MS/MS. This, combined with a clean and efficient sample preparation method like SPE to concentrate the analyte and remove matrix interferents, is foundational [1].
Our this compound signal is unstable in the mass spectrometer. What could be the cause? Given this compound's zwitterionic nature, it can sometimes exhibit poor chromatography or adhesion to surfaces. Ensure your mobile phase has a suitable pH and buffer concentration to control ionization. Using a stable isotope-labeled internal standard (this compound D6) is the best practice to correct for any signal variability [2] [1].
How do I report sample concentrations that are outside the calibration range? Concentrations above the ULOQ should be reported as ">ULOQ" and those below the LLOQ but above the LLD should be reported as "<LLOQ". Samples with concentrations below the LLD can be reported as "Not Detected" or "<LLD". You should not report extrapolated values [3].
The table below summarizes the core characteristics of Carebastine and Desloratadine based on the retrieved data.
| Feature | This compound | Desloratadine |
|---|---|---|
| Origin/Type | Active carboxylic acid metabolite of Ebastine [1] | Active descarboethoxy metabolite of Loratadine [2] |
| Mechanism of Action | H1-receptor inverse agonist [3] | H1-receptor inverse agonist/antagonist [2] [4] |
| Primary Indications | Seasonal & perennial allergic rhinitis, chronic urticaria [3] | Seasonal & perennial allergic rhinitis, chronic idiopathic urticaria [2] [5] |
| Potency & Efficacy | Proven efficacy in allergic rhinitis and urticaria [3] | Considered more potent than its parent drug, Loratadine [1]; effective in rhinitis and urticaria [2] [5] |
| Half-life | ~15 hours [1] | ~27 hours [2] |
| Key Safety Profile | No serious cardiac effects at therapeutic doses; caution with CYP3A4 inhibitors [1] [3] [6] | Minimal sedative or cardiac effects; well-tolerated [2] [6] |
| Anti-inflammatory Properties | Demonstrates anti-inflammatory properties in vitro and in vivo, though clinical relevance is under investigation [3] | Demonstrates anti-inflammatory properties by inhibiting NF-κB and cytokine production [4] |
| Drug Interactions | Metabolism inhibited by strong CYP3A4 inhibitors (e.g., ketoconazole), leading to increased concentrations [1] [3] [6] | Low risk of interactions; not significantly metabolized by CYP450 enzymes [2] [6] |
| Special Populations | Can be safely given to the elderly [1]; low levels transferred to breastmilk [7] | Dosage adjustment may be needed in renal/hepatic impairment [5]; safety established in children ≥6 months [5] |
This section provides a deeper look into the experimental evidence supporting the profiles above.
Concerns about antihistamines and QT interval prolongation stem from the withdrawn drugs terfenadine and astemizole, which blocked the IKr (hERG) potassium channel [6].
Both metabolites exhibit effects beyond H1-receptor blockade.
In Vitro Model of Endothelial Cell Activation
In Vivo Model of Allergic Rhinitis
Differences in receptor specificity can predict side-effect profiles.
The following diagrams illustrate the core mechanisms and a generalized experimental workflow based on the cited research.
Mechanism of H1 Receptor Inverse Agonism and Anti-inflammatory Action
Generalized Drug Efficacy and Safety Evaluation Workflow
The table below compares the core profiles of Carebastine and other common second-generation antihistamines.
| Antihistamine (Active Metabolite) | Receptor Selectivity | Sedative & CNS Impairment Risk | Cardiovascular Safety (QT Prolongation) | Key Metabolic & Interaction Concerns | Maximum Licensed Dose (for CSU) |
|---|---|---|---|---|---|
| This compound (of Ebastine) | Selective H1 antagonist [1] | Low; minimal brain penetration [2] [3] | No serious cardiac effects reported at licensed doses [4] [3] | Formed via CYP3A4; levels reduced by strong inducers (e.g., Rifampicin) [4] | 20 mg/day (Ebastine) [5] |
| Cetirizine | Selective H1 antagonist [6] | Low, but can impair performance; sedation risk increases with up-dosing [7] [5] | Excellent safety record [7] | Not significantly metabolized by CYP450; low interaction potential [6] | 10 mg/day [5] |
| Fexofenadine | Selective H1 antagonist [6] | Non-sedating; no impairment in psychomotor tests [7] | Excellent safety record; no cardiotoxicity [7] [4] | P-glycoprotein substrate; affected by fruit juices [4] | 180 mg/day [5] |
| Loratadine | Selective H1 antagonist [6] | Not associated with performance impairment at recommended doses [7] | Excellent safety record [7] | Metabolized by CYP3A4 and CYP2D6 to active desloratadine [4] | N/A* |
| Desloratadine (of Loratadine) | Selective H1 antagonist [4] | Low sedative potential [6] | Excellent safety record [7] | Major metabolite; also a substrate of P-glycoprotein [4] | 5 mg/day [5] |
| Levocetirizine | Selective H1 antagonist [6] | Low sedative potential [6] | Excellent safety record [5] | Minimal metabolism; low interaction potential [6] | 5 mg/day [5] |
Note: While not specified in the provided results for CSU, Loratadine's standard dose for allergic rhinitis is 10 mg/day.
The following tables summarize key experimental findings and the methodologies used to establish the safety profiles discussed above.
Table 2: Summary of Key Experimental Safety Data
| Compound | Experimental Finding | Significance for Safety Profile |
|---|---|---|
| This compound/ Ebastine | Did not show 50% inhibition of [3H]-mepyramine binding to rat cortical membranes even at 100 mg/kg orally [2]. | Demonstrates minimal penetration into the brain, predicting a low risk of sedative side effects. |
| This compound/ Ebastine | No serious cardiac adverse effects reported; no QT prolongation at licensed doses. Slight QR-interval prolongation only at very high dose (100 mg) [4] [3]. | Supports a favorable cardiovascular safety profile at standard therapeutic doses. |
| Cetirizine | Shown to impair performance and cognition in several studies, though to a much lesser degree than first-generation antihistamines [7]. | Indicates a potential for sedation and CNS impairment, a factor to consider especially when up-dosing. |
| Fexofenadine | Clinical trials show it is non-sedating, even at very high doses; psychomotor and driving tests reinforce these findings [7]. | Confirms a high degree of separation between anti-allergy efficacy and central nervous system effects. |
Table 3: Overview of Key Experimental Protocols
| Assay Name | Purpose | General Methodology |
|---|
| Ex vivo [3H]-Mepyramine Binding [2] | To measure a drug's ability to penetrate the blood-brain barrier and bind to central H1 receptors. | 1. Administer the antihistamine to laboratory rats orally. 2. After a set time, collect brain tissue and prepare cortical membranes. 3. Incubate membranes with [3H]-mepyramine, a radioactive H1 receptor ligand. 4. Measure the degree of inhibition of radioactive binding; low inhibition indicates low brain penetration. | | Passive Cutaneous Anaphylaxis (PCA) in Guinea Pigs [2] | To evaluate the potency and duration of peripheral (anti-allergic) action. | 1. Induce a localized allergic reaction in the skin of guinea pigs. 2. Administer the antihistamine orally. 3. Measure the inhibition of dye leakage at the reaction site over time to determine the drug's effectiveness and duration of action. | | Electrocardiogram (ECG) Parameters in Humans [4] | To assess the potential for cardiotoxicity (specifically QT interval prolongation). | 1. Administer the antihistamine to human subjects in clinical trials. 2. Perform serial ECG measurements. 3. Precisely measure the QT interval (corrected for heart rate, QTc) and compare it to baseline and placebo to detect any prolongation. | | Psychomotor and Driving Tests [7] | To evaluate the impact of antihistamines on cognitive and motor functions. | 1. Administer the drug or a placebo to healthy human volunteers. 2. Use standardized tests, such as driving simulators, reaction time tests, or cognitive batteries. 3. Compare performance against placebo and positive controls to objectively quantify sedative effects. |
The diagrams below illustrate the core mechanism of action and a key pharmacokinetic pathway for this compound.
The experimental data highlights several key considerations for professionals in the field:
The following tables consolidate the core findings from a multicenter, open-label study that administered 20 mg of ebastine once daily for 5 days to 24 patients with varying degrees of renal impairment and 12 healthy subjects with normal renal function [1] [2].
Table 1: Key Pharmacokinetic Parameters at Steady-State [1] [2]
| Parameter | Healthy Subjects | Patients with Renal Impairment | Key Conclusion |
|---|---|---|---|
| Ebastine Pharmacokinetics | No significant modification | No significant modification | Not altered by renal disease [1] |
| Carebastine Pharmacokinetics | Predictable steady-state | Predictable steady-state | No significant differences or unexpected accumulation [1] [2] |
| Plasma Exposure (AUC) | Baseline level | Comparable to healthy subjects | No clinically important differences [1] [2] |
| Elimination Half-life (t₁/₂) | Baseline level | Comparable to healthy subjects | No clinically important differences [1] [2] |
| Correlation with Creatinine Clearance (CLCR) | Not applicable | No correlation observed | Renal function does not impact drug levels [1] |
Table 2: Safety and Tolerability Profile [1] [2]
| Safety Domain | Findings in Renal Impairment vs. Healthy Subjects |
|---|---|
| General Safety | Generally well tolerated [1] |
| Adverse Events | No differences observed [1] [2] |
| Cardiac Safety (ECG) | No differences observed [1] [2] |
| Vital Signs | No differences observed [1] [2] |
| Laboratory Parameters | No differences observed [1] [2] |
The data presented above was generated using the following detailed methodology [1] [2]:
The workflow of this study is illustrated below.
The table below summarizes the cardiac safety profiles of carebastine and other common antihistamines based on available experimental data.
| Antihistamine | Effect on QT Interval | Key Experimental Findings | Metabolism & Drug Interaction Risks |
|---|---|---|---|
| This compound (active metabolite of Ebastine) | No clinically relevant changes [1] | Doses up to 5x the therapeutic dose did not cause clinically relevant QTc prolongation in healthy subjects. Co-administration with ketoconazole or erythromycin did not lead to significant changes [1]. | Formed via CYP3A4; its own cardiac risk is low [1]. |
| Terfenadine (withdrawn) | Significant prolongation (+++) [2] [1] | Overdose and concomitant use with CYP3A4 inhibitors linked to Torsades de Pointes (TdP). Withdrawn from the market in 1999 [2]. | Extensive CYP3A4 metabolism. High risk of toxic accumulation [2]. |
| Astemizole (withdrawn) | Significant prolongation (+++) [2] [1] | Overdose associated with QT prolongation and TdP. Withdrawn from the market in 1997 [2]. | Extensive CYP3A4 metabolism. High risk of toxic accumulation [2]. |
| Fexofenadine | No negative effects found [2] | Studies showed no effects on QT interval in high doses or when combined with ketoconazole or erythromycin [2]. | Minimal metabolism; low interaction potential [2]. |
| Diphenhydramine (First-gen) | Proarrhythmic effect in overdose (+) [2] | Proarrhythmic effect and increased repolarization time reported with medical overdose [2]. | Not primarily dependent on CYP3A4. Sedating. |
The favorable safety profile of this compound is supported by specific clinical study methodologies:
The diagram below illustrates the relationship between antihistamine metabolism and the potential risk for QT prolongation, highlighting the position of this compound.
Diagram: Metabolic Pathways and Cardiac Risk of Antihistamines. This diagram contrasts the high-risk pathway of withdrawn antihistamines with the low-risk profile of this compound. A key differentiator is this compound's low affinity for the hERG channel, even when its formation is affected by metabolic inhibitors [2] [1].
For researchers and drug development professionals, the data indicates that This compound presents a low risk of drug-induced long QT syndrome. Its safety is attributed to its molecular structure, which has low affinity for the hERG potassium channel, and its status as a safe metabolite, even in scenarios of altered metabolism [2] [1].
Carebastine is the active carboxylic acid metabolite of the antihistamine drug Ebastine [1] [2] [3]. Any bioanalytical method for this compound, typically developed for pharmacokinetic studies, must account for this relationship.
For a bioanalytical method quantifying this compound, the following table outlines the key validation parameters and their typical considerations. The acceptance criteria should be pre-defined and justified for the method's specific intended use [5] [6].
| Validation Parameter | Typical Considerations for a this compound Assay |
|---|---|
| Specificity/Selectivity | Ability to distinguish this compound from Ebastine, internal standard, and endogenous matrix components [6]. |
| Linearity & Range | Establishing a linear relationship between concentration and detector response across expected physiological range (e.g., ng/mL) [6]. |
| Accuracy | Determined by spiking known this compound concentrations into blank matrix; reported as % recovery [6]. |
| Precision | Includes repeatability (intra-day) and intermediate precision (inter-day, analyst, instrument) [6]. |
| Limit of Quantification (LOQ) | The lowest concentration measurable with suitable accuracy and precision [5]. |
| Stability | Evaluation of this compound stability in matrix under various conditions (freeze-thaw, benchtop, long-term) [4]. |
The process of establishing a validated method follows a science- and risk-based approach, as encouraged by ICH Q14 [6]. The diagram below illustrates the key stages from defining the method's purpose to its routine use.
Research on Ebastine formulations offers practical insights into how validation parameters can be assessed, which is applicable to this compound bioanalysis:
The table below summarizes the core parameters of a validated LC-MS/MS method for the simultaneous determination of Ebastine and its active metabolite, this compound, in human plasma [1].
| Parameter | Specification for this compound |
|---|---|
| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Biological Matrix | Human plasma |
| Linear Range | 1.00 - 300 ng/mL |
| Sample Processing | Protein precipitation |
| Chromatographic Column | Synergi Hydro-RP 80A (50 mm × 2.0 mm, 4 μm) |
| Mobile Phase | Gradient elution with (A) 0.1% formic acid in 5mM Ammonium Acetate and (B) 100% Methanol |
| Flow Rate | 0.4 mL/min |
| Detection Mode | Positive Ion Multiple Reaction Monitoring (MRM) |
When a method needs to be transferred between labs or its platform changed (e.g., from ELISA to LC-MS/MS), a cross-validation is essential to demonstrate equivalency. The following workflow and table detail a robust, statistically driven strategy proposed by researchers at Genentech, Inc. [2] [3].
| Validation Aspect | Experimental & Statistical Design |
|---|---|
| Objective | To demonstrate the equivalency of two validated bioanalytical methods [3]. |
| Sample Type | 100 incurred study samples (real patient samples) are recommended over spiked quality control samples [2] [3]. |
| Sample Selection | Samples should be selected across the applicable analytical range, stratified into four quartiles (Q1-Q4) of in-study concentration levels [2] [3]. |
| Analysis Run | Each of the 100 samples is assayed once on each of the two methods being compared [2] [3]. |
| Statistical Analysis | Calculation of the 90% Confidence Interval (CI) for the mean percent difference between the two methods [2] [3]. |
| Acceptance Criterion | The two methods are considered equivalent if both the lower and upper bounds of the 90% CI fall within ±30% [2] [3]. |
| Additional Assessments | A quartile-by-concentration analysis is performed using the same ±30% criterion to check for concentration-dependent bias. A Bland-Altman plot is also created to visualize the agreement between the two methods [2] [3]. |
Stability Testing Sample Size: When validating method stability (e.g., freeze-thaw, short-term), a sample size of n=5 or n=6 is recommended over the minimum n=3. This provides more robust 90% confidence intervals that reliably fall within the 85-115% acceptance criteria, reducing the risk of bias from outliers [4].
Implementing the Framework: To use this for this compound, you would first establish a reference method (like the LC-MS/MS method described above). The method to be compared (e.g., a newer or transferred method) would then be evaluated against it using the detailed protocol of 100 incurred samples and the ±30% 90% CI criterion.
The status of carebastine as a P-gp substrate is supported by multiple, complementary experimental approaches, as summarized in the table below.
| Experimental Model | Key Finding | Implication |
|---|---|---|
| In Vivo Brain Uptake (Rats) [1] | Low Brain Uptake Index (BUI) for [14C]this compound; significantly increased when co-administered with non-labeled this compound (suggesting saturation of efflux). | An active efflux process limits this compound's entry into the brain. |
| Cellular Uptake (K562/ADM & Bovine BCECs) [1] | Lower steady-state uptake in P-gp-overexpressing cells; uptake increased by verapamil (a P-gp inhibitor) and metabolic inhibitors. | Efflux is ATP-dependent and inhibited by known P-gp blockers. |
| Competition Studies (Bovine BCECs & RBEC1) [1] | This compound increased the steady-state uptake of the P-gp substrate [3H]vincristine. | This compound competes with other P-gp substrates for the efflux transporter. |
| Genetic Knockout Model (mdr1a(-/-) Mice) [1] | Brain-to-plasma concentration ratio (Kp,f) of this compound was 4.2-fold higher in P-gp deficient mice compared to normal mice. | Direct genetic evidence that P-gp is a major efflux transporter for this compound at the blood-brain barrier. |
In Vivo Brain Uptake Index (BUI) in Rats [1]: This classic technique involves injecting a bolus containing the test compound (e.g., [14C]this compound) and a reference substance into the carotid artery of a rat. The amount of each compound that enters the brain during a single pass is measured. A low BUI indicates restricted brain penetration, often due to active efflux.
Cellular Uptake and Inhibition Assays [1]:
In Vivo Distribution in P-gp Knockout Mice [1]: This model provides definitive in vivo evidence. Researchers compare the distribution of [14C]this compound into tissues like the brain between normal mice (mdr1a(+/+)) and those genetically lacking P-gp (mdr1a(-/-)). A significantly higher brain concentration in the knockout mice directly demonstrates the role of P-gp in limiting that compound's brain penetration.
P-gp is an ATP-dependent efflux pump highly expressed on the luminal membrane of brain capillary endothelial cells, forming a crucial part of the blood-brain barrier [2]. Its primary role is to protect the brain by pumping a wide variety of foreign substances (xenobiotics) and certain drugs back into the bloodstream, thereby reducing their accumulation in the central nervous system [3] [2]. The efflux of this compound by P-gp is a key reason for its low brain concentration, which is directly linked to the non-sedating property of its parent drug, ebastine [1].
The confirmation that this compound is a P-gp substrate has several important implications for researchers.
Ebastine and its primary metabolite, carebastine, are second-generation antihistamines designed to minimize sedative effects by reducing central nervous system (CNS) penetration. Ebastine is a lipophilic prodrug that is rapidly metabolized by first-pass metabolism (via CYP3A4) into its active carboxylic acid form, this compound [1]. The key differentiating factor between them is their ability to cross the blood-brain barrier (BBB), which is directly responsible for the non-sedating property of the drug [2] [1].
The table below summarizes the core characteristics of each compound.
Table 1: Core Characteristics of Ebastine and this compound
| Characteristic | Ebastine (Prodrug) | This compound (Active Metabolite) |
|---|---|---|
| Chemical Nature | Lipophilic parent drug | Zwitterionic carboxylic acid [3] |
| Pharmacological Activity | Prodrug | Active H1-antagonist [1] |
| Sedative Liability | Low (Non-sedative) | Very Low (Non-sedative) [1] |
| Primary BBB Penetrance Mechanism | Passive diffusion (higher potential) | Limited by P-glycoprotein (P-gp) efflux and low affinity for uptake transporters [3] [2] |
The transport of ebastine and this compound at the BBB has been investigated in various preclinical models. The following table synthesizes the key quantitative and qualitative findings from these studies.
Table 2: Summary of Experimental BBB Penetration Data
| Experimental Model | Ebastine Findings | This compound Findings | Key Implication |
|---|---|---|---|
| In Vivo (Rats) | Significantly higher Brain Uptake Index (BUI) [3]. | Low BUI; greatly increased when co-administered with non-labeled this compound (suggesting saturable transport) [3]. | This compound has inherently low brain uptake in normal conditions. |
| In Vitro (Bovine BCECs) | Strongly inhibited initial uptake of [³H]mepyramine [3]. | Only slightly inhibitory to [³H]mepyramine uptake [3]. | This compound has low affinity for the histamine transporter in brain capillary endothelial cells (BCECs). |
| In Vitro (K562/ADM cells) | Data not available in results. | Steady-state uptake significantly lower in P-gp-overexpressing cells; reversed by verapamil (P-gp inhibitor) [3]. | Direct evidence that this compound is a P-gp substrate. |
| Genetically Modified Mouse Model (mdr1a -/-) | Brain-to-plasma unbound concentration ratio (Kp,f) increased 5.3-fold compared to wild-type [3]. | Kp,f increased 4.2-fold compared to wild-type [3]. | P-gp is a major efflux transporter for both compounds in vivo, with a slightly greater relative impact on ebastine. |
The experimental data points to a multi-faceted mechanism that limits the brain concentration of this compound, thereby preventing sedative side effects. The following diagram illustrates this mechanism and the experimental workflow used to elucidate it.
The diagram above shows that after oral administration, ebastine is quickly metabolized to this compound. Upon reaching the BBB, two primary mechanisms work in concert to limit its brain penetration:
To ensure reproducibility, here is a summary of the key methodologies cited in the search results.
Table 3: Summary of Key Experimental Protocols
| Assay Type | Brief Description | Key Outcome Measure |
|---|---|---|
| In Vivo BUI (Rat) | A classic technique where a radiolabeled test compound (e.g., [¹⁴C]this compound) mixed with a reference compound (e.g., [³H]water) is injected into the carotid artery of a rat. The brain is rapidly removed after a single pass, and radioactivity is measured [3]. | Brain Uptake Index (BUI): The ratio of test compound to reference compound in the brain, compared to the ratio in the injectate. |
| Cell-Based Uptake (K562/ADM & BCECs) | P-gp-overexpressing cells (K562/ADM) and their drug-sensitive parental line (K562) are incubated with [¹⁴C]this compound. Uptake is measured at steady state, often with/without a P-gp inhibitor like verapamil. Similar studies are done in primary cultured Bovine BCECs [3]. | Steady-state Uptake Clearance: The extent of cellular accumulation of the radiolabeled compound, indicating whether it is a P-gp substrate. |
| Knockout Mouse Studies (mdr1a -/-) | The brain distribution of radiolabeled ebastine and this compound is compared between mice lacking the mdr1a gene (which encodes for P-gp) and their wild-type counterparts [3]. | Kp,f (Brain-to-Plasma Unbound Concentration Ratio): A direct in vivo measure of brain penetration. A higher Kp,f in knockout mice confirms the compound is a P-gp substrate. |
| Inhibition of [³H]Mepyramine Uptake | Bovine or rat BCECs (RBEC1) are incubated with a known histamine uptake tracer, [³H]mepyramine, in the presence of ebastine or this compound. The inhibition of tracer uptake is measured [3]. | Inhibition of Initial Uptake: The degree to which the test compound competes with the tracer for the uptake transporter, indicating its affinity for the transporter. |
For researchers, this case offers critical insights:
The table below summarizes the core structural and pharmacological characteristics of Fexofenadine and Carebastine.
| Parameter | Fexofenadine | This compound |
|---|---|---|
| Active Ingredient | Fexofenadine HCl [1] | Ebastine (prodrug metabolized to this compound) [2] [3] |
| Drug Generation | Second-generation antihistamine [4] | Second-generation antihistamine (active metabolite) [2] |
| Mechanism of Action | Selective peripheral H1-receptor inverse agonist/antagonist [1] [4] | Selective H1-receptor inverse agonist [2] |
| Key Pharmacokinetic Feature | Active metabolite of terfenadine; minimal metabolism (≈5% hepatic) [4] | Active metabolite of ebastine; peak plasma levels in 2-4 hours [2] |
| Half-Life | Information not explicitly available in search results | 15-19 hours [2] |
| Protein Binding | Information not explicitly available in search results | >95% [2] |
| FDA Approval Year | 1996 [1] | Information not available (Ebastine not FDA-approved) |
The following tables consolidate quantitative findings from clinical studies to compare the performance of the two drugs and their corresponding prodrugs.
Table 1: Efficacy in Suppressing Histamine-Induced Skin Reaction (Wheal & Flare)
This data is from a double-blind, randomized, crossover, placebo-controlled clinical trial [5].
| Treatment | Duration of Antihistamine Effect (after repeated 5-day dose) | Wheal Reduction 24h after single dose (vs. placebo) |
|---|---|---|
| Ebastine 20 mg | 58 hours | Statistically significant (p<0.001) |
| Fexofenadine 120 mg | 24 hours | Not significantly different from placebo |
Table 2: Efficacy and Safety in Urticaria Treatment
Data from a longitudinal study comparing treatments in 150 patients with urticaria over 4 weeks [2].
| Treatment | Mean UAS7 Score (at 4 weeks) | Patients with UAS7=0 (symptom-free) | Common Side Effects |
|---|---|---|---|
| Ebastine 20 mg | 1.08 | 80% (40/50 patients) | Low incidence of drowsiness, dry mouth |
| Levocetirizine 5 mg | 1.98 | 70% (35/50 patients) | Higher incidence of sedation, dry mouth |
Table 3: Efficacy in Allergic Rhinitis (TNSS Improvement)
Data from a 2024 randomized controlled study in patients with perennial allergic rhinitis [6].
| Treatment | Improvement in Total Nasal Symptom Score (TNSS) | Specific Symptom Improvement |
|---|---|---|
| Bilastine 20 mg | Statistically significant | More effective for sneezing and rhinorrhoea |
| Fexofenadine 180 mg | Statistically significant | Effective |
To support your own research design, here are the detailed methodologies from the key experiments cited in this guide.
The following diagrams illustrate the metabolic pathways of the prodrugs and a generalized workflow for preclinical antihistamine efficacy studies.
Diagram 1: Metabolic Activation Pathways
This diagram shows that both Fexofenadine and this compound are active metabolites. Fexofenadine is derived from Terfenadine, while this compound is the active metabolite of the prodrug Ebastine [4] [3].
Diagram 2: Preclinical & Clinical Efficacy Study Workflow
This diagram outlines a standard methodology for evaluating antihistamine efficacy, as seen in the cited skin reactivity and urticaria studies [5] [2].
Recent research explores repurposing antihistamines for new therapeutic areas. A 2025 phenotypic screening study identified that certain H1-antihistamines, including Rupatadine (a dual H1-antagonist and PAF-antagonist), show significant larvicidal activity against the parasitic nematode Toxocara canis [7]. This suggests a potential new application for this drug class beyond allergies, involving mechanisms that may include disruption of parasite neuromuscular function [7].
The table below summarizes findings from a 1996 preclinical study that evaluated the arrhythmogenic potential of various second-generation antihistamines in a guinea pig model. A key metric was the dose required to significantly prolong the QTc interval (which indicates hERG blockade risk) compared to the dose needed for its therapeutic antihistamine effect (ED50) [1].
| Compound | Cardiotoxicity (QTc Prolongation) | Key Findings & Experimental Data |
|---|---|---|
| Carebastine | Largely devoid of risk [1] | No significant QTc prolongation or ECG changes at 50 mg/kg, i.v. (a high experimental dose) [1]. |
| Terfenadine | Pronounced risk [1] | Produced dose-dependent QTc prolongation, aberrant T-waves, and torsades de pointes arrhythmias at doses 1-4 times its antihistamine ED50 [1]. |
| Astemizole | Pronounced risk [1] | Effects similar to Terfenadine, with significant arrhythmogenic effects at doses 1-4 times its antihistamine ED50 [1]. |
| Ebastine | Pronounced risk [1] | The prodrug of this compound. Showed significant dose-dependent QTc prolongation, though the separation between antihistamine and toxic doses was slightly better than Terfenadine and Astemizole [1]. |
| Cetirizine | Devoid of risk [1] | Did not alter ECG or cardiovascular function at 20 mg/kg, i.v. [1]. |
This data demonstrates that the risk of hERG blockade and QTc prolongation is not a class-wide effect of second-generation antihistamines. This compound and Cetirizine showed a clean safety profile in this model, in stark contrast to Terfenadine, Astemizole, and the parent drug Ebastine [1].
For researchers, here are the key methodological details from the study cited above [1]:
To understand the context of these findings, it's important to know why hERG blockade is a critical safety concern in drug development.
The following diagram illustrates the core concepts and the logical flow of the experimental assessment for hERG-related cardiotoxicity, linking the molecular mechanism to the clinical outcome.
The table below summarizes the key evidence regarding the predictability of this compound steady-state concentrations.
| Aspect of Predictability | Supporting Evidence | Clinical Context / Conditions |
|---|---|---|
| General Predictability | Steady-state concentrations of ebastine and this compound were predictable from single-dose pharmacokinetics in healthy subjects and patients with hepatic impairment [1]. | Found in a Phase I open-label study. |
| Effect of Hepatic Impairment | No clinically important differences in pharmacokinetics were found in patients with impaired hepatic function compared to healthy volunteers; steady-state was predictable from single-dose data [1]. | Patients with Child-Pugh class A & B received 20 mg, while class C received 10 mg. |
| Effect of Food | This compound steady-state concentrations were 15% higher when ebastine was taken with food [2] [3]. This was not considered clinically important [2]. | A study with patients taking ebastine for seasonal allergic rhinitis. |
| Drug-Drug Interactions (Inhibition) | Pretreatment with itraconazole (a CYP3A4 inhibitor) reduced the oral clearance of ebastine to 10% and increased the AUC of this compound threefold [3]. | This represents a significant interaction that would impact steady-state levels. |
| Drug-Drug Interactions (Induction) | Pretreatment with rifampicin (a CYP3A4 inducer) for 10 days reduced the AUC of this compound to 15% of its normal value [2]. | This represents a significant interaction that would reduce steady-state levels. |
For researchers designing similar studies, here are the methodologies from the pivotal research.
Study on Hepatic Impairment [1]: This was a phase I, open-label, parallel-group study.
Study on Food Interaction [2]: This was a double-blind, placebo-controlled, parallel-group study.
Study on Metabolism [4]: This in vitro study characterized the metabolic pathways.
The predictability of this compound levels is directly tied to the metabolism of ebastine. The following diagram illustrates this primary metabolic pathway, which is crucial for understanding the drug interactions mentioned above.
For professionals in drug development, the following points are critical when considering this compound steady-state:
| Parameter | Ebastine (Parent Drug) | Carebastine (Active Metabolite) |
|---|---|---|
| Elimination Half-Life (t₁/₂) | Negligible; rapidly metabolized [1] | 10.6 - 15.3 hours [2] [1] [3] |
| Time to Peak Plasma Concentration (Tₘₐₓ) | Not applicable (prodrug) | 4 to 6 hours post-dose of Ebastine [1] |
| Presence in Systemic Circulation | Negligible [2] [1] | Primary circulating active compound [2] [3] |
| Key Metabolic Pathway | Extensive first-pass metabolism, primarily by CYP3A4 [3] | Formed via metabolism of Ebastine; undergoes further elimination [2] |
| Linearity / Dose Proportionality | N/A | Linear over 5-40 mg Ebastine dose range; Cₘₐₓ and AUC proportional to dose [1] |
| Route of Elimination | N/A | Urinary excretion (~1.3-1.8% of Ebastine dose as this compound) [1] |
The quantitative data in the table above is derived from controlled clinical trials. Here is a summary of the key experimental protocols:
The following diagram illustrates the metabolic transformation of Ebastine and the standard methodology for determining this compound's half-life, which underpins the data in the table.
The pharmacokinetic profile of this compound has several direct implications for clinical practice and drug development:
| Compound | Metabolic Reaction | Primary CYP Enzyme(s) Involved | Experimental System | Key Findings |
|---|---|---|---|---|
| Ebastine | Hydroxylation to Hydroxyebastine | CYP2J2 (major) | Human liver microsomes; cDNA-expressed P450s [1] [2] | CYP2J2's intrinsic clearance was 7.5 to 22.5 times higher than CYP3A4/5 [1]. |
| Ebastine | N-dealkylation to Desalkylebastine | CYP3A4 (major) | Human liver microsomes; cDNA-expressed P450s [1] [2] | CYP3A4 was the main enzyme for this dealkylation pathway [1]. |
| Hydroxyebastine | Conversion to this compound | CYP2J2 and CYP3A4 | Human liver microsomes; cDNA-expressed P450s [1] [2] | Both CYP2J2 and CYP3A4 contributed to this oxidation step [1]. |
| This compound | N-dealkylation to Desalkylebastine | CYP3A4 (major) | Human liver microsomes; cDNA-expressed P450s [1] [2] | This compound was found to be metabolically more stable than ebastine and hydroxyebastine [1]. |
The key findings in the table above were generated using standardized in vitro methodologies, which are critical for interpreting the data.
The following diagram illustrates the sequential metabolic pathway of ebastine and the primary CYP enzymes involved at each step.
Irritant;Environmental Hazard